Tubeimoside I
Description
Structure
2D Structure
Propriétés
Numéro CAS |
102040-03-9 |
|---|---|
Formule moléculaire |
C63H98O29 |
Poids moléculaire |
1319.4 g/mol |
Nom IUPAC |
(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |
InChI |
InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |
Clé InChI |
MCPFEAJYKIXPQF-QXJNFEKOSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
SMILES canonique |
CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |
Origine du produit |
United States |
Foundational & Exploratory
The Origin and Biological Mechanisms of Tubeimoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubeimoside I is a triterpenoid saponin originating from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant utilized in traditional Chinese medicine.[1][2] This guide provides a comprehensive overview of this compound, detailing its botanical source, chemical properties, and significant anti-tumor activities. It summarizes key quantitative data on its cytotoxic effects and impact on cellular processes. Furthermore, this document outlines detailed experimental protocols for the study of this compound and presents diagrams of the critical signaling pathways it modulates, including the MAPK, NF-κB, Akt/mTOR, and Wnt/β-catenin pathways.
Introduction
This compound, a natural compound isolated from the tuber of the perennial plant Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant interest in the scientific community for its potent biological activities.[1][2] This plant, belonging to the Cucurbitaceae family, is a traditional Chinese medicinal herb.[1][2] this compound is a triterpenoid saponin, a class of compounds known for their diverse pharmacological effects.[3] Extensive research has highlighted its considerable anti-tumor properties, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in various cancer cell lines.[4][5]
This technical guide serves as a resource for researchers and professionals in drug development, offering an in-depth look at the origin of this compound and the molecular mechanisms that underpin its biological effects.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆₃H₉₈O₂₉ |
| Molecular Weight | 1319.43 g/mol |
| Appearance | White powder |
| Solubility | Soluble in DMSO |
Quantitative Data on Biological Activity
The anti-cancer efficacy of this compound has been quantified in numerous studies. The following tables summarize its cytotoxic activity (IC₅₀ values), and its effects on apoptosis and cell cycle distribution in various cancer cell lines.
Table 1: Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |
| HeLa | Cervical Cancer | 20.0 | 24 |
| HeLa | Cervical Cancer | 18.8 | 48 |
| HeLa | Cervical Cancer | 8.8 | 72 |
| U251 | Glioma | ~20 (µg/ml) | 24 |
| A549 | Lung Cancer | Not specified | - |
| SW480 | Colorectal Cancer | Not specified | 48 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration (µg/ml) | Apoptosis Rate (%) |
| U251 | Glioma | 0 (Control) | 9.51 |
| U251 | Glioma | 20 | 16.67 |
| U251 | Glioma | 30 | 29.65 |
| U251 | Glioma | 40 | 39.07 |
| CAL27 | Oral Squamous Cell Carcinoma | 10 (µM) | 12.99 |
| SCC15 | Oral Squamous Cell Carcinoma | 10 (µM) | 13.99 |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µg/ml) | % of Cells in G2/M Phase |
| U251 | Glioma | 0 (Control) | 14.30 |
| U251 | Glioma | 20 | 23.76 |
| U251 | Glioma | 30 | 31.56 |
| U251 | Glioma | 40 | 38.24 |
| HeLa | Cervical Cancer | 15 (µM) | 21.90 (at 5h) |
| HeLa | Cervical Cancer | 30 (µM) | 27.00 (at 5h) |
| HeLa | Cervical Cancer | 35 (µM) | 34.55 (at 12h) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Isolation and Purification of this compound
This compound is isolated from the dried and powdered tubers of Bolbostemma paniculatum. The general procedure involves solvent extraction followed by chromatographic separation.[6][7]
-
Extraction: The powdered tubers are extracted with a solvent such as methanol or ethanol. This is typically done at room temperature with stirring for several hours or through reflux extraction. The process is repeated multiple times to ensure complete extraction.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel or other stationary phases. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography, including Sephadex LH-20 or reversed-phase C18 columns.
-
Crystallization: The purified this compound is obtained as a white powder after crystallization from a suitable solvent.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 5 to 100 µM) and a vehicle control (DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12][13]
-
Cell Fixation: Following treatment with this compound, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a PI staining solution containing RNase A at room temperature in the dark for 30 minutes. RNase A is included to ensure that only DNA is stained.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.[14][15][16]
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody against the protein of interest (e.g., β-catenin, p-ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
References
- 1. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent anti-tumor activity and low toxicity of tubeimoside 1 isolated from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB, JNK and p53 pathways are involved in tubeimoside-1-induced apoptosis in HepG2 cells with oxidative stress and G₂/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioassay-guided isolation and identification of cytotoxic compounds from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
Unveiling Tubeimoside I: A Technical Guide to its Discovery and Isolation from Bolbostemma paniculatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I, a triterpenoid saponin originating from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, has garnered significant attention within the scientific community for its potent anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting a compilation of quantitative data, detailed experimental protocols, and visualizations of the isolation workflow and its associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and bioactivity of this compound.
Table 1: Analytical Method for Quantification of this compound in Bolbostemma paniculatum
| Parameter | Value |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Column | RP-C18 (4.6 × 250 mm, 5 μm) |
| Mobile Phase | Methanol:Water (68:32, v/v) |
| Detection Wavelength | 214 nm |
| Linearity Range | 0.408 - 2.040 mg/mL (r = 0.9996) |
| Average Recovery | 98.98% (RSD = 1.82%) |
Table 2: Content of this compound in Bolbostemma paniculatum
| Plant Part | Method | Content | Reference |
| Tuber | HPLC | Varies, reported in numerous Chinese medicine preparations | [3][4] |
Table 3: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 25 | [5] |
| HepG2 | Hepatoma | 15.5 | [5] |
| K562 | Erythroleukemia | Not specified, but shows dose-dependent apoptosis | |
| BGC-823 | Gastric Cancer | 1.30 - 15.64 | |
| HT-29 | Colon Cancer | 1.30 - 15.64 | |
| MCF-7 | Breast Cancer | 1.30 - 15.64 |
Experimental Protocols
The following protocols are synthesized from various sources to provide a comprehensive guide to the isolation and analysis of this compound.
Extraction of Total Saponins from Bolbostemma paniculatum
This protocol describes the initial extraction of crude saponins from the dried tubers of B. paniculatum.
-
Plant Material Preparation: Air-dry the tubers of Bolbostemma paniculatum and grind them into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Stir the mixture periodically for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification of this compound
This protocol outlines a general bioassay-guided fractionation approach for the isolation of this compound.
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
This compound, being a saponin, is expected to be enriched in the more polar fractions (EtOAc and n-BuOH).
-
-
Column Chromatography:
-
Subject the bioactive fraction (typically the n-BuOH fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound and subject them to further purification by preparative reversed-phase HPLC.
-
Column: A preparative C18 column.
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detection at 214 nm.
-
Collect the peak corresponding to this compound.
-
-
Final Purification and Characterization:
-
Recrystallize the isolated this compound from a suitable solvent to obtain a pure compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Analysis of this compound by HPLC
This protocol details the analytical HPLC method for the quantification of this compound.
-
Standard Preparation: Prepare a stock solution of pure this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the powdered plant material, and extract with methanol using ultrasonication or reflux. Filter the extract and dilute to a known volume.
-
HPLC Analysis:
-
Inject the standard solutions and sample solutions onto the HPLC system.
-
Column: RP-C18 (4.6 × 250 mm, 5 μm).
-
Mobile Phase: Methanol:Water (68:32, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 214 nm.
-
Temperature: Room temperature.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Bolbostemma paniculatum.
References
- 1. Bioassay-guided isolation and identification of cytotoxic compounds from Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New triterpenoid saponins from bulbs of Bolbostemma paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chinese endemic medicinal plant Bolbostemma paniculatum (Maxim.) Franquet: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Chemical structure and properties of Tubeimoside I.
An In-depth Technical Guide to Tubeimoside I: Chemical Structure, Properties, and Biological Activity
Introduction
This compound (TBMS1) is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3][4] It has garnered significant attention from the scientific community for its potent and diverse pharmacological activities, particularly its anti-cancer and anti-inflammatory properties.[3][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols for researchers in drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic triterpenoid saponin.[7] Its chemical structure and key properties are summarized below.
Image of this compound Chemical Structure: (A chemical structure image would be placed here in a real document, as requested by the prompt for visualization).[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102040-03-9 | [1][2][4][10] |
| Molecular Formula | C₆₃H₉₈O₂₉ | [10][11] |
| Molecular Weight | 1319.43 g/mol | [2][11] |
| Appearance | White powder | [4] |
| Synonyms | Tubeimoside-1, Lobatoside-H, Tubeimoside A | [4][10][12][13] |
| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, PBS (pH 7.2): 10 mg/ml | [10] |
Biological and Pharmacological Properties
This compound exhibits a wide range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines.[14] Its anticancer mechanisms are multifaceted and involve the modulation of several key signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.
Table 2: Anticancer Effects of this compound on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration | Effect(s) | Reference(s) |
| Lung Cancer | NCI-H1299 | 10 µmol/L | Inhibition of proliferation and metastasis, apoptosis induction | [1] |
| Lung Cancer | A549 | 4, 8, 12 µmol/L | Apoptosis induction | [1][8] |
| Breast Cancer | MDA-MB-231, MCF-7, T47D | 0.5-8 µM | Induction of cytoprotective autophagy | [12] |
| Cervical Cancer | HeLa, SiHa | 0-30 µM | Dose-dependent decrease in cell viability | [12] |
| Prostate Cancer | DU145, PC3 | 3-15 µM | Induction of oxidative stress-mediated apoptosis and G0/G1 phase arrest | [12] |
| Liver Cancer | HepG2, L-02 | 15-30 µM | Apoptosis induction | [12] |
| Colon Cancer | HCT-116 | 0.5-10 µM | Dose-dependent inhibition of viability | [12] |
| Oral Squamous Carcinoma | CAL27, SCC15 | 10, 15 µmol/L | Inhibition of cell migration | [8] |
This compound modulates several critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: this compound can regulate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[8] In breast cancer cells, it has been shown to induce autophagy by modulating this pathway.[8]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. It can activate the MAPK-JNK pathway in lung cancer cells, leading to apoptosis.[15] It has also been shown to activate MAPK in nasopharyngeal carcinoma cells, inducing apoptosis.[8]
-
NF-κB Pathway: this compound can inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.[8][12] By inhibiting NF-κB, it can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[8][12] In liver cancer, this compound has been shown to inactivate the NF-κB pathway by regulating TNFAIP3 expression.[7]
-
Wnt/β-catenin Pathway: In colorectal cancer, this compound has been found to inhibit cell proliferation and invasion by suppressing the Wnt/β-catenin signaling pathway.[16]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects.[5][12] It can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][12] This anti-inflammatory action is partly mediated through the suppression of the NF-κB and p38/ERK MAPK signaling pathways.[2]
Other Activities
-
Angiogenesis: this compound has been shown to promote angiogenesis via the activation of the eNOS-VEGF signaling pathway, suggesting its potential therapeutic use in ischemic diseases.[17]
-
Immune Checkpoint Blockade: It can act as an immunomodulator by negatively regulating PD-L1 levels, thereby disrupting the PD-1/PD-L1 interaction and enhancing the cytotoxicity of T cells toward cancer cells.[18] This is achieved by triggering lysosomal degradation of PD-L1 in a TFEB-dependent manner through the suppression of mTORC1 activation.[18]
Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and culture for 24 hours.[2]
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-90 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[2][9]
-
Measure the absorbance at a specific wavelength (e.g., 492 nm or 560 nm) using a microplate reader.[2][9]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis.
Protocol:
-
Treat cells (e.g., 1x10⁶ cells) with this compound for a specified time (e.g., 24 hours).[9]
-
Harvest the cells by centrifugation and wash them with cold PBS.[9]
-
Resuspend the cells in binding buffer.[9]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate in the dark at room temperature for 15 minutes.[9]
-
Analyze the stained cells by flow cytometry.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[19]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein.[20]
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[19]
-
Incubate the membrane with the primary antibody (specific to the protein of interest) diluted in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to modulate multiple key signaling pathways underscores its multifaceted mechanism of action. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications. This guide provides a foundational resource for researchers and professionals in drug development to understand and further investigate the properties and applications of this compound.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 9. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | C63H98O29 | CID 156588438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | Apoptosis | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound promotes angiogenesis via activation of eNOS-VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
Biological activity of Tubeimoside I as a triterpenoid saponin.
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tubeimoside I (TBMS1), a prominent triterpenoid saponin isolated from the tuber of Bolbostemma paniculatum (Maxim) Franquet, has garnered significant attention for its diverse and potent pharmacological activities.[1][2][3] Traditionally used in Chinese medicine, this natural compound is now the subject of extensive research, revealing its multi-target capabilities in combating various diseases.[1][4][5] This technical guide provides a comprehensive analysis of the biological activities of this compound, with a primary focus on its anticancer and anti-inflammatory mechanisms. It details the molecular signaling pathways modulated by TBMS1, summarizes quantitative efficacy data, and provides standardized protocols for key experimental evaluations.
Introduction to this compound
This compound is a macrocyclic triterpenoid saponin characterized by a unique chemical structure.[6] It is recognized for a wide spectrum of biological properties, including anti-inflammatory, antitumor, and antiviral effects.[1][5] Its therapeutic potential stems from its ability to modulate numerous deregulated signaling pathways involved in cell proliferation, apoptosis, autophagy, and inflammation.[1][2] This document synthesizes current research to serve as a technical resource for professionals engaged in drug discovery and development.
Anticancer Activity of this compound
TBMS1 exerts significant anticancer effects across a wide range of malignancies, including lung, breast, colorectal, liver, and ovarian cancers.[7] Its primary mechanisms involve the induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[8] The underlying mechanisms often involve the mitochondrial (intrinsic) pathway, characterized by:
-
Disruption of Mitochondrial Membrane Potential: TBMS1 induces mitochondrial dysfunction, leading to the release of cytochrome c.[9]
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2, Mcl-1, Bcl-xL) proteins, favoring apoptosis.[10][11][12]
-
Activation of Caspases: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP.[9][13][14]
-
Generation of Reactive Oxygen Species (ROS): TBMS1 can induce oxidative stress, which in turn activates stress-related signaling pathways like ASK-1, JNK, and p38 MAPK, further promoting apoptosis.[13][15]
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Potent anti-tumorigenic effect of tubeimoside 1 isolated from the bulb of Bolbostemma paniculatum (Maxim) Franquet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tubeimoside‑1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt‑mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubeimoside-I, an inhibitor of HSPD1, enhances cytotoxicity of oxaliplatin by activating ER stress and MAPK signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubeimoside I signaling pathways in apoptosis and autophagy.
An In-depth Technical Guide to Tubeimoside I Signaling in Apoptosis and Autophagy
Introduction
This compound (TBM-I), also known as TBMS1, is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2][3] Emerging evidence has highlighted its potent anti-cancer activities across a spectrum of malignancies, including lung, breast, colorectal, and glioma cell lines.[1][4][5][6][7] TBM-I exerts its therapeutic effects by modulating multiple critical cellular processes, primarily apoptosis and autophagy, through a complex network of signaling pathways.[1][8][9] This technical guide provides a comprehensive overview of the molecular mechanisms of TBM-I, focusing on its role in apoptosis and autophagy, with detailed data summaries, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Quantitative Data Summary
The cytotoxic and modulatory effects of this compound are dose-dependent and vary across different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| DU145 | Prostate Cancer | ~10 | [10][11] |
| PC3 | Prostate Cancer | ~20 | [10][11] |
| A549 | Lung Cancer | Not specified, effective at 4-16 µmol/L | [1] |
| PC9 | Lung Cancer | Not specified, effective at 8-16 µmol/L | [1][12] |
| SKOV-3 | Ovarian Cancer | Not specified, effective dose- and time-dependently | [2] |
| U251 | Glioma | Not specified, effective at 30 µg/ml | [13] |
| HepG2 | Liver Cancer | Not specified, effective at 15-30 µM | [14] |
| HCT-116 | Colon Cancer | Not specified, effective dose-dependently (0.5-10 µM) | [14] |
| SCC15 | Oral Squamous Cell Carcinoma | 11.6 (at 24h) | [15] |
| CAL27 | Oral Squamous Cell Carcinoma | 14.6 (at 24h) | [15] |
Table 2: Effects of this compound on Key Signaling Proteins
| Target Protein | Pathway | Effect | Cell Line(s) | Citation(s) |
| Apoptosis-Related | ||||
| Bax | Intrinsic Apoptosis | Upregulation | A549, PC9, SKOV-3, DU145, U251 | [1][2][6][10][12][16][17] |
| Bcl-2 | Intrinsic Apoptosis | Downregulation | A549, SKOV-3, DU145, U251 | [1][2][6][10][13][16][17] |
| Cleaved Caspase-3 | Caspase Cascade | Upregulation/Activation | A549, SKOV-3, DU145, U251 | [1][2][10][11][18][19] |
| Cleaved Caspase-9 | Caspase Cascade | Upregulation/Activation | A549 | [1] |
| Cleaved PARP | Apoptosis Execution | Upregulation | A549 | [1] |
| p-Akt | PI3K/Akt Pathway | Downregulation | U251, Breast Cancer Cells | [3][13][20] |
| p-JNK | MAPK Pathway | Upregulation/Activation | A549, PC9, DU145 | [1][11][12] |
| p-p38 | MAPK Pathway | Upregulation/Activation | DU145 | [11] |
| p-ERK1/2 | MAPK Pathway | Upregulation/Activation | SKOV-3, Melanoma Cells | [2][21][22] |
| c-FLIP | Extrinsic Apoptosis | Downregulation | Various Cancer Cells | [3][23] |
| Autophagy-Related | ||||
| Beclin 1 | Autophagy Initiation | Upregulation | HepG2 | [24] |
| LC3-II | Autophagosome Formation | Upregulation/Accumulation | HepG2, CRC Cells, Melanoma Cells | [4][21][24] |
| p-AMPK | AMPK Pathway | Upregulation/Activation | HepG2, CRC Cells | [4][24][25] |
| p-mTOR | mTOR Pathway | Downregulation | Various Cancer Cells | [1][5] |
Signaling Pathways in Apoptosis
TBM-I primarily induces apoptosis through the intrinsic mitochondrial pathway, often initiated by oxidative stress. It also modulates other key survival pathways like PI3K/Akt and MAPK to sensitize cancer cells to apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
The most documented mechanism of TBM-I-induced apoptosis involves the mitochondria. TBM-I treatment leads to a significant increase in intracellular Reactive Oxygen Species (ROS).[10][11][18] This oxidative stress induces mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential.[10] This event triggers the release of cytochrome c from the mitochondria into the cytoplasm.[18][19]
The process is tightly regulated by the Bcl-2 family of proteins. TBM-I upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[1][2][6][13][17] This shift in the Bax/Bcl-2 ratio is a critical factor that facilitates mitochondrial permeabilization.[6][17] Once in the cytoplasm, cytochrome c associates with Apaf-1 to activate caspase-9, the initiator caspase in this pathway.[1] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the final stages of apoptosis by cleaving cellular substrates like PARP.[1][2][10]
Modulation of PI3K/Akt and MAPK Pathways
TBM-I's pro-apoptotic activity is also mediated by its inhibitory effects on pro-survival signaling cascades.
-
PI3K/Akt/mTOR Pathway : The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and it is often overactive in cancer.[26][27][28] TBM-I has been shown to suppress the phosphorylation (activation) of Akt, thereby inhibiting this pathway.[13] This inhibition prevents the downstream suppression of apoptotic factors and contributes to cell death. In some contexts, TBM-I directly binds to and suppresses mTOR kinase, further disrupting this survival axis.[1][5]
-
MAPK Pathway : The mitogen-activated protein kinase (MAPK) family, including JNK, p38, and ERK, plays a dual role in cell fate. TBM-I treatment activates the stress-activated kinases JNK and p38.[1][11][12] Activation of the JNK pathway, in particular, has been directly linked to TBM-I-induced apoptosis in lung cancer cells.[12] In some cell types like ovarian cancer, TBM-I also activates the ERK1/2 pathway, which contributes to its pro-apoptotic effects.[2][22]
Extrinsic Apoptosis Pathway Sensitization
TBM-I can also sensitize cancer cells to apoptosis induced by external signals, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[3][23] It achieves this by downregulating c-FLIP, a key inhibitor of the extrinsic pathway. This downregulation is mediated by the deubiquitinase STAMBPL1, making cancer cells more susceptible to TRAIL-induced cell death.[3][23]
Caption: this compound induces apoptosis via ROS generation, modulation of Bcl-2/Bax, and activation of MAPK pathways, while inhibiting the pro-survival PI3K/Akt/mTOR axis.
Signaling Pathways in Autophagy
Autophagy is a catabolic process where cells degrade and recycle their own components, which can be either a pro-survival or pro-death mechanism in cancer.[20] TBM-I has a complex, context-dependent effect on autophagy.
Induction of Autophagy via AMPK
In several cancer cell types, such as hepatocellular carcinoma (HepG2) and colorectal cancer cells, TBM-I induces autophagy.[4][24][25] This induction is often mediated by the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[24][25] TBM-I increases the phosphorylation of AMPK, which in turn can initiate the autophagic process.[24] This leads to an increase in the expression of essential autophagy-related genes like Beclin 1 and the conversion of microtubule-associated protein 1 light chain 3 (LC3)-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[24]
Inhibition of Autophagic Flux
Interestingly, while TBM-I can initiate autophagy, it has also been shown to block the later stages of the process, known as autophagic flux.[4][14] In colorectal cancer cells, TBM-I treatment leads to the accumulation of autophagolysosomes by impairing their degradation, possibly by inhibiting lysosomal hydrolytic enzymes.[4][25] This blockage of autophagy flux contributes to TBM-I's cytotoxic effects, as the accumulation of dysfunctional autophagosomes can be detrimental to the cell.[4]
Regulation by Akt/mTOR and MEK/ERK Pathways
-
Akt/mTOR Pathway : The Akt/mTOR pathway is a major inhibitor of autophagy. TBM-I's ability to suppress Akt and mTOR activity not only promotes apoptosis but also relieves the inhibition on autophagy, contributing to its induction.[20] In breast cancer cells, TBM-I induces a cytoprotective form of autophagy through the Akt-mediated pathway.[14][20]
-
MEK/ERK Pathway : In melanoma cells, TBM-I causes hyperactivation of the MEK/ERK signaling cascade.[21][29] This sustained, high-level activation of an oncogenic pathway induces a toxic stress that results in a partly disrupted, cytoprotective autophagy.[21][29][30]
Caption: this compound induces autophagy via AMPK activation but can also block autophagic flux, creating a complex cellular response.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of TBM-I. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK8/MTT)
This assay measures the cytotoxic effect of TBM-I on cancer cells.
-
Materials : 96-well plates, cancer cell lines, complete culture medium, this compound (stock solution in DMSO), CCK8 or MTT reagent, microplate reader.
-
Procedure :
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of TBM-I (e.g., 0, 2.5, 5, 10, 20, 40 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).[31]
-
Add 10 µL of CCK8 reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
-
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based method quantifies the percentage of apoptotic cells.
-
Materials : 6-well plates, TBM-I, phosphate-buffered saline (PBS), Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.
-
Procedure :
-
Seed cells (e.g., 1x10⁶ cells/well) in 6-well plates and treat with desired concentrations of TBM-I for 24 hours.[15]
-
Harvest cells by trypsinization and wash twice with cold PBS.[15][32]
-
Resuspend the cell pellet in 100 µL of 1X binding buffer provided in the kit.[15][21]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[15][21][32]
-
Incubate the cells for 15 minutes at room temperature in the dark.[15][32]
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the samples within 1 hour using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[32]
-
Western Blotting for Protein Expression
This technique is used to detect changes in the levels of specific proteins involved in the signaling pathways.
-
Materials : TBM-I treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-LC3B, anti-β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure :
-
Lyse TBM-I treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize the data.
-
Intracellular ROS Detection
This assay measures the generation of ROS using a fluorescent probe.
-
Materials : Fluorescent probe DCFH-DA, TBM-I treated cells, PBS, flow cytometer or fluorescence microscope.
-
Procedure :
-
Treat cells with TBM-I for the desired time.
-
Harvest the cells and wash with PBS.
-
Incubate the cells with DCFH-DA (e.g., 10 µM) for 20-30 minutes at 37°C in the dark.[4]
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer (excitation ~490 nm, emission ~530 nm) or visualize under a fluorescence microscope.[4] An increase in fluorescence indicates an increase in intracellular ROS levels.
-
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | this compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma [frontiersin.org]
- 8. This compound Ameliorates Myocardial Ischemia-Reperfusion Injury through SIRT3-Dependent Regulation of Oxidative Stress and Apoptosis - ProQuest [proquest.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. KUMEL Repository: Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation [kumel.medlib.dsmc.or.kr]
- 24. This compound induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 29. This compound Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. scispace.com [scispace.com]
Unveiling the Antitumor Potential of Tubeimoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I (TBMS-1), a triterpenoid saponin extracted from the traditional Chinese medicinal herb Bolbostemma paniculatum, has emerged as a promising natural compound with potent antitumor activities.[1][2][3][4][5] Extensive in vitro and a growing number of in vivo studies have demonstrated its efficacy against a wide range of cancers, including those of the respiratory, digestive, nervous, and genital systems.[1][2][3][4] This technical guide provides an in-depth review of the antitumor effects of this compound, focusing on its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols to aid in future research and development.
Antitumor Effects and Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach that includes inhibiting cell proliferation, inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis. These effects are orchestrated through the modulation of various critical signaling pathways within cancer cells.
Inhibition of Cancer Cell Growth and Proliferation
TBMS-1 has been shown to significantly inhibit the growth and proliferation of numerous cancer cell lines in a dose- and time-dependent manner.[6][7][8] This inhibitory effect is a cornerstone of its antitumor activity.
Induction of Apoptosis
A primary mechanism of TBMS-1's antitumor action is the induction of apoptosis. It triggers both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4][6][7] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to apoptotic cell death.[4][6][7][9]
Cell Cycle Arrest
This compound can arrest the cell cycle at different phases, thereby preventing cancer cells from dividing and proliferating. For instance, it has been observed to cause G2/M phase arrest in cervical cancer and lung cancer cells and G0/G1 phase arrest in prostate cancer cells.[9][10][11] This is often achieved by modulating the expression of cell cycle regulatory proteins.
Anti-Angiogenic and Anti-Metastatic Effects
TBMS-1 has been found to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. It can suppress the migration and tube formation of vascular endothelial cells.[12] Furthermore, it has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis, by downregulating proteins such as MMP-7 and c-Myc.[7]
Quantitative Data on Antitumor Efficacy
The following tables summarize the quantitative data from various studies on the efficacy of this compound across different cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |
| Oral Squamous Cell Carcinoma | SCC15 | 11.6 µM | 24 h | [7] |
| Oral Squamous Cell Carcinoma | CAL27 | 14.6 µM | 24 h | [7] |
| Cervical Cancer | HeLa | Not specified, effective at 0-30 µM | 24 h | [10] |
| Cervical Cancer | SiHa | Not specified, effective at 0-30 µM | 24 h | [10] |
| Prostate Cancer | DU145 | Not specified, effective at 3-15 µM | 12-24 h | [10] |
| Prostate Cancer | PC3 | Not specified, effective at 3-15 µM | 12-24 h | [10] |
| Colon Cancer | HCT-116 | Not specified, effective at 0.5-10 µM | 48 h | [10] |
| Cancer Type | Cell Line | Concentration | Effect | Reference |
| Lung Cancer | NCI-H1299 | 10 µmol/L | Inactivation of VEGF-A/VEGFR2/ERK pathway | [4] |
| Lung Cancer | A549 | 4, 8, 12 µmol/L | Downregulation of Bcl-2/Bax and suppression of COX-2 | [4] |
| Lung Cancer | A549 | 1 µg/ml | Increased activity of Caspase-9, Caspase-3, and PARP | [4] |
| Glioma | U251 | 10–25 μg/ml | Upregulation of FADD, Caspase-8, and Caspase-3 | [5] |
| Glioma | U251 | 20–40 μg/ml | Inhibition of AKT phosphorylation, G2/M phase arrest | [5] |
| Nasopharyngeal Cancer | CNE-2Z | 50 µmol/L | Inactivation of Bcl-2 and activation of Bax | [5] |
Key Signaling Pathways Modulated by this compound
This compound's diverse antitumor effects are a result of its ability to modulate multiple intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes JNK, ERK, and p38 MAPK, is a crucial regulator of cell proliferation, differentiation, and apoptosis. TBMS-1 has been shown to activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway in various cancer cells.[6][7][9][10]
Caption: this compound's modulation of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit the phosphorylation of Akt, thereby suppressing this pathway and promoting apoptosis.[5][10][13]
Caption: Inhibition of the PI3K/Akt pathway by this compound.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active. This compound has been demonstrated to inhibit the NF-κB signaling pathway, which contributes to its anti-inflammatory and antitumor effects.[10][12]
Caption: this compound-mediated inhibition of the NF-κB pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is a hallmark of colorectal cancer. This compound has been found to inhibit the proliferation and invasion of colorectal cancer cells by suppressing the Wnt/β-catenin signaling pathway.[14]
Caption: Suppression of the Wnt/β-catenin pathway by this compound.
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the antitumor effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 15, 20 µM) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by this compound.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a potent natural antitumor agent with a well-documented ability to inhibit cancer cell growth, induce apoptosis, and suppress metastasis through the modulation of multiple key signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals.
While the preclinical evidence is compelling, further research is needed to fully elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.[1][2][4] Future studies should focus on optimizing drug delivery systems to enhance bioavailability and reduce potential toxicity.[1][2][4] Additionally, combination therapies involving this compound and conventional chemotherapeutic agents should be explored to potentially overcome drug resistance and improve therapeutic outcomes.[15][16][17] The continued investigation of this promising natural compound holds significant potential for the development of novel and effective cancer therapies.
References
- 1. [PDF] Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [ouci.dntb.gov.ua]
- 4. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 6. dovepress.com [dovepress.com]
- 7. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]
- 13. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tubeimoside I: A Comprehensive Technical Guide on its Role in Regulating Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I (TBMS1) is a potent triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2] Emerging as a compound of significant interest in oncology, TBMS1 has demonstrated broad-spectrum anticancer activities across a variety of cancer cell lines.[3] Its therapeutic potential is largely attributed to its ability to modulate fundamental cellular processes, including the induction of apoptosis (programmed cell death) and the regulation of cell cycle progression.[4] A primary mechanism of its antitumor action is the induction of cell cycle arrest, a critical process that halts the proliferation of cancer cells.[5][6] This document provides a detailed technical overview of the mechanisms by which this compound governs cell cycle checkpoints, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects.
Mechanism of Action: Cell Cycle Regulation by this compound
This compound exerts its antiproliferative effects by intervening at critical checkpoints of the cell cycle, primarily causing arrest at the G2/M and G0/G1 phases, with some evidence of S phase arrest in specific cell types.[3][7][8] This disruption of the normal cell division cycle prevents cancer cells from multiplying.
G2/M Phase Arrest
A predominant effect of this compound is the induction of G2/M phase arrest in a multitude of cancer cell lines, including esophageal, lung, ovarian, and glioma cells.[2][5][9][10] This arrest is orchestrated through the modulation of the p21-Cyclin B1/cdc2 complex.[9][11]
The key molecular events include:
-
Downregulation of cdc2 (CDK1) and Cyclin B1: The complex formed by cdc2 and Cyclin B1 is essential for the transition from the G2 to the M phase. This compound has been shown to decrease the protein expression levels of both cdc2 and Cyclin B1.[12]
-
Upregulation of p21: The protein p21, a cyclin-dependent kinase inhibitor (CKI), is a crucial regulator of cell cycle progression. TBMS1 treatment leads to an increased expression of p21, which in turn inhibits the activity of the Cyclin B1/cdc2 complex, thereby halting the cell cycle at the G2/M checkpoint.[7][9]
This mechanism has been observed in esophageal squamous cell carcinoma (EC109 cells), human glioma U251 cells, and lung cancer cells (A549 and PC9).[2][5][9]
G0/G1 Phase Arrest
In other cancer cell types, such as human prostate carcinoma cells (DU145 and P3), this compound induces cell cycle arrest at the G0/G1 phase.[7] This is linked to the modulation of different sets of cyclins and CDKs that govern the G1 to S phase transition.
The key molecular events include:
-
Upregulation of p53 and p21: TBMS1 treatment increases the expression of the tumor suppressor protein p53 and its downstream target, p21.[7]
-
Downregulation of Cyclin E and CDK2: The increased p21 activity leads to the inhibition of the Cyclin E/CDK2 complex, which is vital for the progression from G1 into the S phase. Consequently, the expression of both Cyclin E and CDK2 is decreased.[7]
S Phase Arrest
While less commonly reported, this compound has also been shown to induce S phase cell cycle arrest in HepG2 liver cancer cells.[8][13] This effect is associated with the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[13]
Core Signaling Pathways
The regulation of cell cycle progression by this compound is mediated by several critical signaling pathways:
-
PI3K/Akt Pathway: In human glioma cells, TBMS1 has been found to suppress the phosphorylation of Akt. The inhibition of the PI3K/Akt signaling cascade leads to G2/M phase arrest by affecting the downstream targets p21 and the cdc2/Cyclin B1 complex.[2]
-
MAPK/JNK Pathway: In lung cancer cells, the antitumor effects of TBMS1, including G2/M arrest and apoptosis, are associated with the activation of the Mitogen-Activated Protein Kinase/c-Jun N-terminal Kinase (MAPK/JNK) signaling pathway.[1][5]
-
p53 Signaling: The induction of G0/G1 arrest in prostate cancer cells involves the upregulation of p53, highlighting the role of this crucial tumor suppressor pathway in mediating the effects of TBMS1.[1][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary across different cancer cell lines, indicating differential sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DU145 | Human Prostate Carcinoma | ~10 | [7] |
| P3 | Human Prostate Carcinoma | ~20 | [7] |
| A375 | Melanoma | 8 | [1] |
| MV3 | Melanoma | 12 | [1] |
| NCI-H460 | Lung Cancer | 2.4 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in EC109 Cells
Flow cytometry analysis reveals the percentage of cells in different phases of the cell cycle following treatment with this compound. The data below is representative of its effect on esophageal squamous cell carcinoma (EC109) cells.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (0 µM TBMS1) | 55.8 ± 2.3 | 33.1 ± 1.9 | 11.1 ± 1.5 | [9] |
| 2.5 µM TBMS1 | 48.2 ± 2.1 | 30.5 ± 1.7 | 21.3 ± 1.8 | [9] |
| 5.0 µM TBMS1 | 35.6 ± 1.8 | 25.3 ± 1.5 | 39.1 ± 2.0 | [9] |
| 10.0 µM TBMS1 | 21.4 ± 1.5 | 18.7 ± 1.3 | 59.9 ± 2.5 | [9] |
(Values are presented as mean ± SD)
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Culture cells to about 70-80% confluency and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into pre-chilled 70% ethanol while vortexing, and store at -20°C overnight.[14][15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14][15]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA.[16]
-
Data Analysis: Use appropriate software (e.g., ModFit, FlowJo) to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
This protocol is used to detect the expression levels of specific proteins involved in cell cycle regulation.[17][18][19]
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[18]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin B1, cdc2, p21, β-actin) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.[19]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G2/M arrest.
Caption: Signaling pathway of this compound-induced G0/G1 arrest.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
This compound is a promising natural compound with potent anticancer properties, a significant part of which is mediated through the disruption of cell cycle progression. Its ability to induce cell cycle arrest at the G2/M and G0/G1 phases in various cancer cells is well-documented and involves the modulation of key regulatory proteins such as cyclins, CDKs, and CKIs. The activity of this compound is orchestrated through complex signaling networks, including the PI3K/Akt, MAPK/JNK, and p53 pathways. The comprehensive data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further in-depth studies, particularly in vivo models, are warranted to fully elucidate its efficacy and to pave the way for its potential clinical application in cancer therapy.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]
- 7. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - Xu - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 12. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. addgene.org [addgene.org]
- 20. bio-rad.com [bio-rad.com]
The Therapeutic Potential of Tubeimoside I: A Technical Guide for Researchers
An Exploratory Whitepaper on the Pharmacological Activities and Underlying Mechanisms of a Promising Natural Saponin
Abstract
Tubeimoside I, a triterpenoid saponin extracted from the traditional Chinese medicinal plant Bolbostemma paniculatum, has garnered significant attention within the scientific community for its potent and diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, with a primary focus on its anti-cancer and anti-inflammatory properties. We consolidate the current understanding of its mechanisms of action, detailing its influence on critical cellular signaling pathways. Furthermore, this document serves as a practical resource for researchers by presenting a compilation of quantitative data from various studies and outlining detailed experimental protocols for investigating the effects of this compound. The information is intended to facilitate further research and accelerate the drug development process for this promising natural compound.
Introduction
Natural products have long been a valuable source of novel therapeutic agents. This compound, a prominent bioactive compound from Bolbostemma paniculatum, has demonstrated a wide spectrum of biological effects, including significant anti-tumor and anti-inflammatory activities.[1][2][3] Its multifaceted mechanism of action, involving the modulation of several key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. This guide aims to provide a comprehensive overview of the current state of research on this compound, offering a structured repository of data and methodologies to aid scientists and drug development professionals in their exploratory research.
Quantitative Data on the Bioactivity of this compound
The cytotoxic and anti-inflammatory effects of this compound have been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its potency across various cancer cell lines and inflammatory models.
Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | 12.3 | 24 | [1] |
| PC9 | Lung Cancer | 10.2 | 24 | [1] |
| DU145 | Prostate Cancer | ~10 | Not Specified | [4] |
| PC3 | Prostate Cancer | ~20 | Not Specified | [4] |
| U251 | Glioma | Not Specified | Not Specified | [5] |
| U87 | Glioma | Not Specified | Not Specified | [6] |
| HepG2 | Liver Cancer | Not Specified | Not Specified | [7] |
| HCT-116 | Colon Cancer | Not Specified (Dose-dependent inhibition from 0.5-10 µM) | 48 | [8] |
| HeLa | Cervical Cancer | Not Specified (Cell cycle arrest at 25 µM) | 4-24 | [8] |
| MDA-MB-231 | Breast Cancer | Not Specified (Induces autophagy from 0.5-8 µM) | 6-48 | [8] |
| MCF-7 | Breast Cancer | Not Specified (Induces autophagy from 0.5-8 µM) | 6-48 | [8] |
| T47D | Breast Cancer | Not Specified (Induces autophagy from 0.5-8 µM) | 6-48 | [8] |
| SKOV-3 | Ovarian Cancer | Not Specified | Not Specified | [9] |
| EC109 | Esophageal Cancer | Not Specified (Inhibition at 30-45 µmol/L) | Not Specified | [10] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Cancer Type | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Nude Mice | HeLa Xenograft | 3 mg/kg; i.p.; daily | 16 days | Inhibited tumor growth (smaller size, volume, and mass) | [8] |
| Female BALB/c Mice | Triple-Negative Breast Cancer Xenograft | Not Specified | Not Specified | Notable antitumor activity | [11] |
| Wild-type Septic Mice | Sepsis | 4 mg/kg; i.p.; 1 h before CLP | Single dose | Partially improved survival, ameliorated mean arterial pressure | [12] |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line/Model | Inflammatory Stimulus | Treatment Concentration/Dosage | Effect | Reference |
| RAW 264.7 Macrophages | LPS | 2-6 µM | Attenuated production of TNF-α, IL-6, and IL-1β | [8] |
| Murine Model of Acute Lung Injury | LPS | 1-4 mg/kg; i.p.; 1 h before LPS | Reduced lung injury, down-regulated TNF-α, IL-6, and IL-1β | [8][13] |
| Mice Model of PM2.5-induced Pulmonary Injury | PM2.5 | 45-180 mg/kg; p.o.; daily for 21 days | Attenuated inflammation and oxidative damage | [8] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential biomarkers for its efficacy.
Apoptosis Induction
This compound is a potent inducer of apoptosis in various cancer cells.[9][14][15] This programmed cell death is primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the regulation of the Bcl-2 family of proteins and the activation of caspases.[7][14][15]
Figure 1: this compound-induced intrinsic apoptosis pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis induction, while its effect on the ERK pathway can be cell-type dependent.[1][13]
Figure 2: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key survival pathway that is often dysregulated in cancer. This compound has been reported to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival signaling and promoting apoptosis.[5][10]
References
- 1. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship of tubeimosides in anti-inflammatory, antitumor, and antitumor-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural plant extract this compound induces cytotoxicity via the mitochondrial pathway in human normal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tubeimoside-1 attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving Tubeimoside I for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and application of Tubeimoside I in cell culture experiments. This compound, a triterpenoid saponin isolated from Bolbostemma paniculatum, has demonstrated potent anti-tumor and anti-inflammatory properties. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility and Stock Solution Preparation
This compound exhibits varying solubility in different solvents. Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions.[1][2][3][4] Below is a summary of its solubility and recommended stock solution concentrations.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mg/mL (75.79 mM)[1] | Fresh, moisture-free DMSO is recommended to achieve maximum solubility.[1] Sonication can aid in dissolution.[3] |
| PBS (pH 7.2) | 10 mg/mL[5] | |
| DMF | 1 mg/mL[5] | |
| Water | Soluble[6] | Specific concentration for maximal solubility in water is not consistently reported; DMSO is preferred for stock solutions. |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 0.7579 mL[2][3] | 3.7895 mL[2][3] | 7.5790 mL[2][3] |
| 5 mM | 0.1516 mL[2][3] | 0.7579 mL[2][3] | 1.5158 mL[2][3] |
| 10 mM | 0.0758 mL[2][3] | 0.3790 mL[2][3] | 0.7579 mL[2][3] |
| 20 mM | 0.0379 mL | 0.1895 mL | 0.3790 mL |
Molecular Weight of this compound: 1319.43 g/mol [7]
Experimental Protocols
Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution that can be further diluted for various cell culture applications.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 20 mM stock solution, use 1 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For 1 mg of this compound to make a 20 mM solution, add 37.9 µL of DMSO.
-
Vortex the tube gently until the powder is completely dissolved. If necessary, warm the tube to 37°C and use an ultrasonic bath to facilitate dissolution.[8]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.
Storage and Stability:
-
Stock Solution in DMSO: Store at -20°C for up to 1 month or at -80°C for up to 1 year to 2 years for maximum stability.[1][2]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 20 µM working solution from a 20 mM stock, you can perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is less than 1%, and ideally below 0.1%, to minimize toxicity to the cells.[4]
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.[1]
-
Add the prepared working solutions to your cell cultures and incubate for the desired duration.
Visualizations
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing and applying this compound in cell culture experiments.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound leading to its cellular effects.
Concluding Remarks
The protocols and data provided herein offer a comprehensive guide for the effective use of this compound in cell culture research. Adherence to these guidelines for dissolution, storage, and application will contribute to the reliability and reproducibility of experimental outcomes. Researchers should always consult the literature for cell line-specific and assay-specific concentrations of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Tubeimoside I Solubility in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tubeimoside I (TBMS1), a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum, has demonstrated significant anti-tumor properties in a variety of cancer cell lines. Its therapeutic potential is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis by modulating various signaling pathways.[1][2][3][4] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions of this lipophilic compound. This document provides detailed information on the solubility of this compound in DMSO, protocols for preparing solutions for in vitro assays, and an overview of its mechanisms of action.
Data Presentation: Solubility and Working Concentrations
The solubility of this compound in DMSO can vary based on the purity of the compound and the preparation method. It is crucial to start with a high-concentration, clear stock solution to ensure accurate and reproducible results in downstream assays. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[5]
Table 1: Reported Solubility of this compound in DMSO
| Source/Vendor | Reported Solubility in DMSO | Molar Equivalent (MW: 1319.46 g/mol ) | Notes |
| BioCrick | ≥ 100 mg/mL[6] | ~75.79 mM | Saturation point not specified. |
| TargetMol | 22.5 mg/mL[7] | ~17.05 mM | Sonication is recommended to aid dissolution.[7] |
| Cayman Chemical | 1 mg/mL[8] | ~0.76 mM | - |
Table 2: Exemplary In Vitro Working Concentrations of this compound
| Cell Line(s) | Assay Type | Effective Concentration Range (µM) | Observed Effect |
| A549 & PC9 (Lung Cancer) | Cell Cycle Analysis | 8 - 16 µM[3] | G2/M phase arrest.[3] |
| A549 (Lung Cancer) | Apoptosis Assay | 4 - 12 µM[9] | Downregulation of Bcl-2/Bax.[9] |
| HCT-116 (Colon Cancer) | Viability Assay | 0.5 - 10 µM[10] | Dose-dependent inhibition of viability.[10] |
| MDA-MB-231, MCF-7 (Breast Cancer) | Autophagy Assay | 0.5 - 8 µM[10] | Induction of cytoprotective autophagy.[10] |
| HeLa (Cervical Cancer) | Viability / Cell Cycle | 25 - 30 µM[8][10] | Decreased cell viability and G2/M arrest.[10] |
| HepG2 (Liver Cancer) | Proliferation (MTT) | 15.5 µM (IC50, 24h)[11] | Inhibition of proliferation.[11] |
| CAL27 & SCC15 (Oral Squamous Cancer) | Migration Assay | 10 - 15 µM[9] | Inhibition of cell migration.[9] |
| Glioblastoma (LN229 & U87) | Invasion / Migration | 5 µM[12] | Inhibition of invasion and migration.[12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol describes the preparation of a 20 mM stock solution in DMSO, a common starting concentration for subsequent dilutions.[13]
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Calibrated precision balance
Procedure:
-
Calculation: Determine the mass of this compound powder required. For 1 mL of a 20 mM stock solution (MW = 1319.46 g/mol ):
-
Mass (mg) = 20 mmol/L * 1 L/1000 mL * 1 mL * 1319.46 g/mol * 1000 mg/g = 26.39 mg.
-
-
Weighing: Carefully weigh 26.39 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Sonication (Recommended): If the solution is not perfectly clear, place the vial in a sonicator bath for 5-10 minutes or until all solid material has dissolved.[7]
-
Sterilization (Optional): If required for a specific application, the concentrated stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.[13][14]
Protocol 2: Cell Viability Measurement using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
Cells of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 20 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., pure DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound from your stock solution in complete culture medium. For example, to achieve a final concentration of 20 µM from a 20 mM stock, perform a 1:1000 dilution.
-
Important: Ensure the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.1%).
-
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest drug concentration well.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][14] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[13][14]
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations: Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for this compound In Vitro Assay Preparation.
Signaling Pathway Diagram
Caption: Simplified Signaling Pathways Modulated by this compound.
References
- 1. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Correction: Cao et al. Tubeimoside-1 Inhibits Glioblastoma Growth, Migration, and Invasion via Inducing Ubiquitylation of MET. Cells 2019, 8, 774 [mdpi.com]
- 13. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tubeimoside 1 Acts as a Chemotherapeutic Synergist via Stimulating Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Tubeimoside I in Diverse Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Tubeimoside I, a triterpenoid saponin with demonstrated anti-tumor properties, across various cancer cell lines. These application notes and protocols are designed to assist researchers in pharmacology, oncology, and drug development in assessing the cytotoxic potential of this compound and understanding its mechanisms of action.
Introduction
This compound has emerged as a promising natural compound with potent anti-cancer activities. Its efficacy is attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis in a range of cancer types. Understanding the specific IC50 value in different cellular contexts is a critical first step in evaluating its therapeutic potential and elucidating the underlying molecular pathways.
Data Presentation: IC50 Values of this compound
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The following table summarizes the reported IC50 values, providing a comparative overview of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1299 | Lung Cancer | 17.53 |
| NCI-H1975 | Lung Cancer | 25.01 |
| A549 | Lung Cancer | 12.30 |
| PC9 | Lung Cancer | 16.0 |
| PGCL3 | Lung Cancer | 5.0 |
| HCT-116 | Colon Cancer | 10.0 |
| HeLa | Cervical Cancer | 30.0 |
| SiHa | Cervical Cancer | 30.0 |
| HepG2 | Liver Cancer | 30.0 |
| L-02 | Liver Cancer | 30.0 |
| MDA-MB-231 | Breast Cancer | 8.0 |
| MCF-7 | Breast Cancer | 8.0 |
| T47D | Breast Cancer | 8.0 |
| DU145 | Prostate Cancer | 15.0 |
| PC3 | Prostate Cancer | 15.0 |
| SCL-1 | Skin Cancer | - |
| HL-60 | Leukemia | - |
| A375 | Melanoma | - |
| MV3 | Melanoma | - |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used. The data presented here is a compilation from various studies for comparative purposes.[1]
Experimental Protocols
The determination of the IC50 value is typically performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most common colorimetric methods.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 of this compound using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[2][3][4]
Materials:
-
This compound
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: CCK-8 Assay for Cell Viability
The CCK-8 assay is a more convenient alternative to the MTT assay, as it involves a water-soluble formazan product, eliminating the need for a solubilization step.[5][6][7][8][9]
Materials:
-
This compound
-
Target cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
-
CCK-8 Addition and Incubation:
-
After the desired treatment period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The diagram below provides a simplified overview of these interactions.
Caption: Signaling pathways affected by this compound in cancer cells.
Concluding Remarks
The protocols and data presented in this document serve as a foundational resource for researchers investigating the anti-cancer properties of this compound. Accurate determination of its IC50 value is a crucial step in the pre-clinical evaluation of this promising natural compound. Further investigation into the specific molecular mechanisms within different cancer types will be essential for its potential development as a therapeutic agent.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. de.lumiprobe.com [de.lumiprobe.com]
- 7. ptglab.com [ptglab.com]
- 8. toolsbiotech.com [toolsbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
Application of Tubeimoside I in Lung Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I (TBMS1), a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum (Maxim) Franquet, has demonstrated significant anti-tumor activity in various cancers, including non-small cell lung cancer (NSCLC).[1][2] This document provides a comprehensive overview of the application of this compound in lung cancer cell lines, summarizing key findings and providing detailed protocols for relevant in vitro assays. This compound has been shown to inhibit proliferation, induce apoptosis and autophagy, and suppress metastasis in lung cancer cells by modulating several key signaling pathways.[1][3][4]
Data Presentation
Table 1: Effects of this compound on Proliferation and Apoptosis in Lung Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| A549 | Proliferation Assay | Not specified | Not specified | Dose- and time-dependent inhibition of proliferation. | [3][5] |
| NCI-H1299 | CCK-8 Assay | 10 | 48 | Significant suppression of proliferation. | [1][2] |
| A549 | Flow Cytometry | Not specified | Not specified | Induction of apoptosis. | [3][5] |
| NCI-H1299 | Flow Cytometry | 10 | 48 | Notable enhancement of apoptosis. | [1][6] |
Table 2: Molecular Mechanisms of this compound in Lung Cancer Cell Lines
| Cell Line | Target/Pathway | Effect of this compound | Experimental Observation | Reference |
| A549 | Bax/Bcl-2 Ratio | Increased | Decreased Bcl-2 expression, Increased Bax expression. | [3][5] |
| A549 | COX-2 | Decreased | Inhibition of COX-2 expression. | [3][5] |
| NCI-H1299 | miR-126-5p | Increased | Upregulation of miR-126-5p expression. | [1][2] |
| NCI-H1299 | VEGF-A/VEGFR2/ERK | Inactivated | Downregulation of VEGF-A and VEGFR2, decreased phosphorylation of MEK1 and ERK1/2. | [1][2][7] |
| Lung Cancer Cells | Autophagy | Inhibition of late-stage flux | Blocks autophagic flux by impairing lysosomal acidification. | [4][8] |
| Lung Cancer Cells | Mitochondria & Lysosomes | Disruption | Induces DRP1-mediated mitochondrial fragmentation and leakage of cathepsin B from lysosomes. | [4] |
| NCI-H460 | Angiogenesis | Suppression | Suppressed growth and vascularization in a xenograft model. | [9][10] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is based on the methodology described for NCI-H1299 cells.[1]
Objective: To determine the dose- and time-dependent effect of this compound on the viability of lung cancer cells.
Materials:
-
NCI-H1299 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NCI-H1299 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium (containing 10% FBS and 1% penicillin-streptomycin).
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0 µM (vehicle control, DMSO) to a desired maximum concentration (e.g., 40 µM).
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions.
-
Incubate the cells for different time points (e.g., 24, 48, 72 hours).
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is a standard procedure and is consistent with the methods used in the cited studies.[1][3]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Lung cancer cells (e.g., A549 or NCI-H1299)
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM for NCI-H1299) for the specified time (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is a standard procedure for assessing protein expression levels as investigated in the referenced studies.
Objective: To determine the effect of this compound on the expression of key proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, VEGF-A, VEGFR2, p-ERK).
Materials:
-
Lung cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the previous protocols.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.
Mandatory Visualizations
References
- 1. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced lung cancer cell death and the underlying crosstalk between lysosomes and mitochondria [ouci.dntb.gov.ua]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tubeimoside I in Ovarian Cancer Research
Introduction
Tubeimoside I (TBMS1) is a triterpenoid saponin extracted from the dried tubers of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2] Emerging evidence highlights its potent anti-tumor properties across various cancer types, including lung, cervical, and ovarian cancer.[3][4] In the context of ovarian cancer, one of the most lethal gynecological malignancies, TBMS1 demonstrates significant therapeutic potential by inducing apoptosis, arresting the cell cycle, inhibiting metastasis, and notably, sensitizing resistant cancer cells to conventional chemotherapy.[2][5][6] These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound in ovarian cancer research.
Mechanism of Action
TBMS1 exerts its anti-cancer effects in ovarian cancer through multiple mechanisms, including the modulation of key signaling pathways, induction of oxidative stress, and inhibition of tumor angiogenesis.
1. Sensitization to Cisplatin in Resistant Ovarian Cancer
A significant challenge in ovarian cancer treatment is acquired resistance to platinum-based drugs like cisplatin. TBMS1 has been shown to re-sensitize cisplatin-resistant ovarian cancer cells (A2780/DDP) to chemotherapy.[5][7] The mechanism involves the dual regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, TBMS1 upregulates the pro-apoptotic p38 MAPK pathway while downregulating the pro-survival Extracellular Signal-Regulated Kinase (ERK1/2) pathway.[5][7] This signaling shift promotes apoptosis, evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[5][7]
2. Inhibition of Angiogenesis and Metastasis
Tumor growth and metastasis are critically dependent on angiogenesis. TBMS1 inhibits tumor microvessel formation in ovarian cancer models by targeting vascular endothelial cells.[3] It suppresses the proliferation, migration, and tube formation of these cells while inducing cell cycle arrest and apoptosis.[3] Mechanistically, TBMS1 treatment leads to the downregulation of key signaling proteins, including Akt, Erk1/2, Stat3, and NF-κB.[3] This results in reduced expression of adhesion proteins like VCAM-1 and ICAM-1 and enhanced expression of tight junction proteins such as VE-cadherin and ZO-1, thereby decreasing the permeability of the endothelial barrier and inhibiting trans-endothelial migration of tumor cells.[3]
3. Induction of Reactive Oxygen Species (ROS)
This compound can induce the generation of intracellular Reactive Oxygen Species (ROS).[1][8] While high levels of ROS can be protumorigenic, excessive ROS accumulation leads to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[9][10] TBMS1 treatment has been shown to increase ROS levels, leading to the dissipation of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8] This ROS-mediated mechanism contributes significantly to its cytotoxic effects on cancer cells.
Quantitative Data Summary
The effective concentrations of this compound can vary depending on the cell line and experimental context. The following table summarizes key quantitative data from published research.
| Parameter | Cell Line / Model | Treatment / Condition | Value / Effect | Source |
| Effective Concentration | A2780/DDP (Cisplatin-Resistant Ovarian) | TBMS1 in combination with Cisplatin | 8 µmol/L TBMS1 significantly enhances the cytotoxic effect of 6 µmol/L Cisplatin. | [1] |
| In Vivo Dosage | SKOV3 Xenograft (Nude Mice) | Daily intraperitoneal injection | 10 mg/kg/day significantly reduced tumor volume and microvessel density. | [3] |
| Anti-proliferative Effect | HUVEC (Endothelial Cells) | 24h incubation with TBMS1 | IC50 value of approximately 10-15 µg/mL. | [3] |
| Anti-proliferative Effect | SKOV3 (Ovarian Cancer) | 24h incubation with TBMS1 | Exhibited lower sensitivity with an IC50 > 50 µg/mL, highlighting a stronger anti-angiogenic than direct cytotoxic effect in this line. | [3] |
| ROS Induction | DU145 (Prostate Cancer) | 24h incubation with 15 µmol/L TBMS1 | Increased ROS-positive cells to 35.01%, compared to 2.97% in controls. | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in ovarian cancer cell models.
Workflow for In Vitro Evaluation of this compound
Protocol 1: Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, A2780)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)[11]
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 10 minutes and measure the absorbance at 560 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Principle: Apoptosis is measured using Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot pass through the membrane of live cells). For cell cycle analysis, PI is used to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
PBS, ice-cold
-
70% Ethanol, ice-cold
-
RNase A
-
Flow cytometer
Procedure (Apoptosis):
-
Culture and treat cells with this compound in 6-well plates as previously described.
-
Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze immediately by flow cytometry.
Procedure (Cell Cycle):
-
Harvest and wash cells as described above.
-
Fix the cells by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge to remove ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze by flow cytometry.
Protocol 3: Western Blot Analysis
Principle: This technique identifies specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-linked secondary antibodies.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERK, anti-p-ERK, anti-p38, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Protocol 4: Measurement of Intracellular ROS
Principle: The cell-permeable dye 2′,7′-dichlorofluorescein-diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[8]
Materials:
-
Treated and control cells
-
DCFH-DA dye (10 mM stock in DMSO)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture and treat cells with this compound in 6-well plates.
-
After treatment, remove the medium and wash the cells once with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium.[8]
-
Incubate for 30 minutes at 37°C in the dark.[8]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze immediately using the FITC channel.
-
For microscopy, add PBS to the wells and visualize using a fluorescence microscope with appropriate filters.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jcancer.org [jcancer.org]
- 4. Tubeimoside-1 suppresses breast cancer metastasis through downregulation of CXCR4 chemokine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes cisplatin in cisplatin-resistant human ovarian cancer cells (A2780/DDP) through down-regulation of ERK and up-regulation of p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species mediate ovarian cancer development, platinum resistance, and angiogenesis via CXCL8 and GSK-3β/p70S6K1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro Enrichment of Ovarian Cancer Tumor-initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Tubeimoside I for Inducing Apoptosis in HeLa Cells
Introduction
Tubeimoside I (TBMS1) is a triterpenoid saponin extracted from the tubers of Bolbostemma paniculatum (Maxim.) Franquet, a traditional Chinese medicinal herb.[1][2] Emerging research has highlighted its potential as a potent anti-cancer agent, demonstrating significant cytotoxicity against various cancer cell lines, including human cervical cancer (HeLa) cells. This document provides a comprehensive overview of the application of this compound in inducing apoptosis in HeLa cells, summarizing key quantitative data and detailing experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its cytotoxic effects on HeLa cells primarily through the induction of apoptosis, a form of programmed cell death. The underlying mechanisms are multi-faceted and involve the activation of several signaling pathways:
-
Mitochondrial Dysfunction: TBMS1 induces a depletion of the mitochondrial transmembrane potential, a key event in the intrinsic apoptotic pathway.[1][3] This leads to the release of pro-apoptotic factors from the mitochondria.
-
Endoplasmic Reticulum (ER) Stress: The compound triggers the Unfolded Protein Response (UPR) signaling pathways due to prolonged ER stress.[1][3] This is evidenced by the increased expression of GADD153/CHOP, a transcription factor associated with growth arrest and apoptosis.[1][3]
-
Regulation of Apoptotic Proteins: Treatment with TBMS1 leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][5] This shift in the Bax/Bcl-2 ratio is a critical determinant for the execution of apoptosis.
-
Caspase Activation: The mitochondrial dysfunction and other upstream signals culminate in the activation of a cascade of caspases, which are the key executioners of apoptosis.[3]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in HeLa cells, preventing their proliferation.[2][6] This is accompanied by the inhibition of key cell cycle regulatory proteins such as Cyclin B1, Cdc2, and Cdc25C.[6]
-
Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by TBMS1 is also associated with the generation of reactive oxygen species, which contributes to cellular damage and death.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound on HeLa cells.
Table 1: IC50 Values of this compound on HeLa Cells
| Treatment Duration | IC50 Value (µmol/L) | Reference |
| 24 hours | 20.0 | [2] |
| 48 hours | 18.8 | [2] |
| 72 hours | 8.8 | [2] |
| 24 hours | 35.7 | [4] |
| 48 hours | 23.6 | [4] |
| 72 hours | 17.4 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment | Duration | G2/M Phase Population (%) | Reference | | :--- | :--- | :--- | | Control | 5 hours | 9.80 |[2] | | 15 µmol/L Tubeimoside | 5 hours | 21.90 |[2] | | 30 µmol/L Tubeimoside | 5 hours | 27.00 |[2] | | Control | 12 hours | 8.20 |[2] | | 15 µmol/L Tubeimoside | 12 hours | 21.40 |[2] | | 30 µmol/L Tubeimoside | 12 hours | 31.15 |[2] | | 35 µmol/L Tubeimoside | 12 hours | 34.55 |[2] |
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis in HeLa cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
1. Cell Culture
-
Cell Line: HeLa (human cervical cancer) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
HeLa cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed HeLa cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of solvent used for TBMS1).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
3. Flow Cytometry for Apoptosis and Cell Cycle Analysis
a) Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
HeLa cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed HeLa cells and treat with this compound as described above.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
b) Cell Cycle Analysis
-
Materials:
-
HeLa cells treated with this compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat HeLa cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
4. Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
-
Materials:
-
HeLa cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize the protein expression levels.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Cell cycle arrest and apoptosis induced by tubeimoside in HeLa cell] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1 exerts cytotoxicity in HeLa cells through mitochondrial dysfunction and endoplasmic reticulum stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 5. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple pathways were involved in tubeimoside-1-induced cytotoxicity of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Tubeimoside I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the animal models used to study the in vivo efficacy of Tubeimoside I (TBMS1), a natural triterpenoid saponin with demonstrated anti-tumor properties.[1][2][3] This document details experimental protocols and summarizes key quantitative findings to guide researchers in designing and interpreting their own in vivo studies.
Overview of Animal Models
The in vivo anti-tumor effects of this compound have been investigated in various preclinical animal models, primarily focusing on xenograft and metastasis models of different cancer types.[4][5][6][7][8] Nude mice are commonly used to host human cancer cell line xenografts, allowing for the assessment of TBMS1's direct effects on tumor growth and metastasis.[4][5][7]
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from key studies on the in vivo efficacy of this compound across different cancer models.
Non-Small Cell Lung Cancer (NSCLC)
| Animal Model | Cell Line | Treatment | Key Quantitative Findings | Reference |
| CD1 nu/nu mice (Xenograft) | NCI-H460 | 5 mg/kg TBMS1, i.p. daily | Significantly suppressed tumor growth and vascularization.[4][9][10] | [4][9][10] |
| Xenograft mice models | Not specified | 5 mg/kg TBMS1 | Significantly lower microvessel densities in and around the tumor.[1] | [1] |
Breast Cancer
| Animal Model | Cell Line | Treatment | Key Quantitative Findings | Reference |
| Nude mice (Metastasis model) | MDA-MB-231-Luc | 20 mg/kg TBMS1, i.p. every other day for a month | Suppressed breast cancer metastasis.[5] | [5] |
| Female BALB/c mice (Xenograft) | Triple-negative breast cancer cells | Not specified | Notable antitumor activity.[7] | [7] |
Colorectal Cancer (CRC)
| Animal Model | Cell Line | Treatment | Key Quantitative Findings | Reference |
| Murine CRC model | Murine CRC cells | Not specified | Attenuated the weight of solid tumors.[6] Increased the proportion of CD8+ cytotoxic T cells and reduced M2-type macrophages in the spleen.[6][11] | [6][11] |
Ovarian Cancer
| Animal Model | Cell Line | Treatment | Key Quantitative Findings | Reference |
| SKOV3 xenografted mouse model | SKOV3 | Not specified | Effectively reduced tumor microvessel density.[8][12] | [8][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model[4]
-
Animal Strain: CD1 nu/nu mice.[4]
-
Cell Line: NCI-H460 human non-small cell lung cancer cells.[4]
-
Cell Preparation and Injection:
-
Treatment Protocol:
-
Data Collection:
-
Endpoint Analysis:
Breast Cancer Metastasis Model[5]
-
Animal Strain: 6-week-old female nude mice.[5]
-
Cell Line: MDA-MB-231-Luc (luciferase-expressing human breast cancer cells).[5]
-
Cell Preparation and Injection:
-
Culture MDA-MB-231-Luc cells under standard conditions.
-
Inject 1 x 10^6 cells per mouse into the tail vein to establish a metastasis model.[5]
-
-
Treatment Protocol:
-
Data Collection:
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects through the modulation of several key signaling pathways.
Anti-Angiogenic Effects in NSCLC
This compound suppresses tumor angiogenesis by promoting the proteasomal degradation of VEGFR2 and Tie2 in endothelial cells. This leads to the downregulation of the AKT/mTOR signaling pathway, inhibiting endothelial cell migration and inducing apoptosis.[4][9][10]
Caption: TBMS1 Anti-Angiogenesis Pathway in NSCLC.
Inhibition of Breast Cancer Metastasis
In breast cancer, this compound suppresses metastasis by downregulating the expression of the CXCR4 chemokine receptor.[5][13] This is achieved through the inhibition of NF-κB binding activity, which in turn blocks CXCL12-induced cancer cell invasion.[5]
Caption: TBMS1 Inhibition of Breast Cancer Metastasis.
Induction of Pyroptosis in Colorectal Cancer
This compound induces pyroptosis in colorectal cancer cells by inhibiting pyruvate kinase M2 (PKM2).[6] This leads to the activation of caspase-3 and subsequent cleavage of gasdermin E (GSDME), triggering inflammatory programmed cell death.[6][11]
Caption: TBMS1-Induced Pyroptosis in Colorectal Cancer.
Experimental Workflow for Xenograft Studies
The following diagram illustrates a general experimental workflow for conducting in vivo efficacy studies of this compound using xenograft models.
Caption: General Workflow for Xenograft Studies.
Conclusion
This compound has demonstrated significant in vivo anti-tumor efficacy across a range of cancer models. The provided application notes and protocols offer a foundation for researchers to further investigate the therapeutic potential of this promising natural compound. Future studies should aim to explore a wider range of cancer types, investigate optimal dosing and scheduling, and further elucidate the complex molecular mechanisms underlying its anti-cancer activities.[1][2]
References
- 1. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 2. [PDF] Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations | Semantic Scholar [semanticscholar.org]
- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 suppresses breast cancer metastasis through downregulation of CXCR4 chemokine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effect of tubeimoside-I on murine colorectal cancers through PKM2-dependent pyroptosis and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]
- 13. Tubeimoside-1 suppresses breast cancer metastasis through downregulation of CXCR4 chemokine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Tubeimoside I in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I (TBMS-1), a triterpenoid saponin extracted from Bolbostemma paniculatum, has demonstrated significant antitumor activity across a variety of cancer cell lines. Of particular interest is its ability to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, a cornerstone in the treatment of many solid tumors. Cisplatin resistance remains a major clinical challenge, and strategies to overcome it are of paramount importance. This document provides detailed application notes and protocols for investigating the synergistic cytotoxic effects of this compound in combination with cisplatin, with a focus on cisplatin-resistant ovarian and non-small cell lung cancer cell lines. The described methodologies are based on published research and provide a framework for preclinical evaluation of this promising combination therapy.
Key Findings and Data Presentation
The combination of this compound and cisplatin has been shown to synergistically inhibit the proliferation of cisplatin-resistant cancer cells. This effect is largely attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.
Cell Viability and Synergy
The synergistic effect of this compound and cisplatin on cell viability is typically assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) for each compound alone and in combination is determined to quantify the enhanced efficacy. The Combination Index (CI) is then calculated to formally assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
| Cell Line | Treatment | IC50 | Combination Index (CI) | Reference |
| A2780/DDP (Cisplatin-Resistant Ovarian Cancer) | Cisplatin | High (resistance) | Not Applicable | [1] |
| This compound | Not specified | Not Applicable | [1] | |
| This compound + Cisplatin | Significantly Reduced | < 1 (Synergistic) | [1] | |
| A549/DDP (Cisplatin-Resistant NSCLC) | Cisplatin | 32.5 ± 0.21 µg/ml | Not Applicable | [2] |
| This compound | Not specified | Not Applicable | ||
| This compound (10 µg/ml) + Cisplatin (10 µg/ml) | High sensitivity to cisplatin | Synergistic | [3] |
Apoptosis and Cell Cycle Arrest
The combination of this compound and cisplatin significantly enhances apoptosis in cisplatin-resistant cells. This is often accompanied by cell cycle arrest at the G2/M phase, preventing cellular replication.
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Cell Cycle Phase Distribution | Reference |
| A2780/DDP | Control | Baseline | Normal Distribution | [1] |
| Cisplatin | Modest Increase | G2/M Arrest | [1] | |
| This compound | Moderate Increase | G2/M Arrest | ||
| This compound + Cisplatin | Significant Increase | Enhanced G2/M Arrest | [1] | |
| A549 | Cisplatin | Dose-dependent increase | S-phase delay, G2/M accumulation | [4] |
| This compound + Cisplatin | Enhanced Apoptosis | Enhanced G2/M Arrest | [5] |
Signaling Pathway Modulation
The synergistic effect of this compound and cisplatin is mediated by the modulation of critical signaling pathways. A key mechanism involves the downregulation of the pro-survival ERK1/2 pathway and the upregulation of the pro-apoptotic p38 MAPK pathway.[1]
| Cell Line | Treatment | p-ERK1/2 Expression | p-p38 MAPK Expression | Bcl-2 Expression | Bax Expression | Reference |
| A2780/DDP | Control | Baseline | Baseline | High | Low | [1] |
| Cisplatin | No significant change | No significant change | No significant change | No significant change | [1] | |
| This compound | Downregulated | Upregulated | Downregulated | Upregulated | [1] | |
| This compound + Cisplatin | Significantly Downregulated | Significantly Upregulated | Significantly Downregulated | Significantly Upregulated | [1] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the synergistic effects of this compound and cisplatin.
Protocol 1: Cell Culture and Drug Preparation
-
Cell Lines:
-
A2780/DDP (cisplatin-resistant human ovarian cancer cells)
-
A549/DDP (cisplatin-resistant human non-small cell lung cancer cells)
-
-
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To maintain cisplatin resistance in A2780/DDP and A549/DDP cells, a low concentration of cisplatin (e.g., 0.1-0.5 µg/mL) can be added to the culture medium. Remove cisplatin from the medium at least one week before experiments.
-
-
Drug Preparation:
-
This compound (TBMS-1): Dissolve in DMSO to create a stock solution (e.g., 20 mM). Store at -20°C. Dilute in culture medium to the desired final concentrations for experiments. The final DMSO concentration should be less than 0.1%.
-
Cisplatin (CDDP): Dissolve in 0.9% NaCl solution or water to create a stock solution (e.g., 1 mg/mL). Store at 4°C, protected from light. Dilute in culture medium to the desired final concentrations for experiments.
-
Protocol 2: MTT Assay for Cell Viability and Synergy Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, cisplatin, or the combination of both for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control.
-
Determine the IC50 values for each treatment using dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn to determine synergy.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., near the IC50 values) for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them with trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Protocol 4: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells as described above.
-
Wash the cells with cold PBS and fix them in 70% ice-cold ethanol overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 5: Western Blot Analysis for Signaling Pathway Proteins
-
Cell Seeding and Treatment: Seed cells in 6-well plates or larger culture dishes and treat as described for the apoptosis assay.
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2, ERK1/2, p-p38, p38, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound and cisplatin.
Caption: Experimental workflow for evaluating the synergy of this compound and cisplatin.
References
- 1. This compound sensitizes cisplatin in cisplatin-resistant human ovarian cancer cells (A2780/DDP) through down-regulation of ERK and up-regulation of p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 4. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Dichotomous Role of Tubeimoside I in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubeimoside I (TBMS1), a triterpenoid saponin derived from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, is a compound with a complex and seemingly paradoxical role in angiogenesis.[1][2][3] Traditionally used in Chinese medicine for treating inflammatory diseases and tumors, recent research has revealed its ability to both promote and inhibit the formation of new blood vessels.[1][3] This dual functionality suggests that the effect of this compound is highly context-dependent, potentially varying based on the cellular environment and pathological state.
These application notes provide a comprehensive overview of the current understanding of this compound's effects on angiogenesis, summarizing key quantitative data and detailing the experimental protocols to study its pro- and anti-angiogenic activities.
Data Presentation: The Dual Effects of this compound
The impact of this compound on angiogenesis is multifaceted, with studies reporting both stimulatory and inhibitory effects. The following tables summarize the quantitative findings from key studies, categorized by the observed outcome.
Table 1: Pro-Angiogenic Effects of this compound
This table summarizes the findings from studies where this compound was observed to promote angiogenesis, particularly in the context of ischemic diseases.[1]
| Parameter Measured | Cell/Animal Model | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| Blood Flow Recovery | C57BL/6 Mice (Hindlimb Ischemia) | 1 mg/kg/day (i.p.) for 28 days | Significant improvement in blood flow recovery compared to control. | [1] |
| Capillary Density | Mouse Gastrocnemius Muscle | 1 mg/kg/day | Increased capillary density in the ischemic muscle. | [1] |
| Endothelial Cell Viability | HUVECs | Not specified | Promoted endothelial cell viability. | [1] |
| Endothelial Cell Migration | HUVECs | Not specified | Enhanced migration in scratch assays. | [1] |
| Endothelial Tube Formation | HUVECs | Not specified | Increased tube formation. | [1] |
| Protein Expression (eNOS, VEGF) | HUVECs | Not specified | Enhanced expression of endothelial nitric oxide synthase (eNOS) and Vascular Endothelial Growth Factor (VEGF).[1] | [1] |
Table 2: Anti-Angiogenic Effects of this compound
This table outlines the findings from studies demonstrating the inhibitory effects of this compound on angiogenesis, primarily investigated in cancer models.[2][3]
| Parameter Measured | Cell/Animal Model | Treatment Concentration/Dose | Key Quantitative Results | Reference |
| Tumor Microvessel Density (MVD) | SKOV3 Ovarian Cancer Xenograft | 10 mg/kg/day | Significantly reduced CD31-positive microvessels in tumors. | [2] |
| Tumor Growth | NCI-H460 NSCLC Xenograft | 5 mg/kg | Significantly suppressed tumor growth and vascularization. | [3] |
| Vascular Sprouting | Rat Aortic Ring Assay | Not specified | Dose-dependently reduced vascular sprouting. | [3] |
| Endothelial Cell Proliferation | HUVECs | 5, 10 µg/mL | Inhibited proliferation and induced cell cycle arrest. | [2] |
| Endothelial Cell Apoptosis | HUVECs | 5, 10 µg/mL | Increased apoptosis. | [2] |
| Endothelial Cell Migration | HUVECs | Not specified | Decreased migration. | [2] |
| Endothelial Tube Formation | HUVECs | Not specified | Reduced formation of capillary-like structures on Matrigel. | [2] |
| Receptor Tyrosine Kinase Levels | Endothelial Cells | 10µM | Stimulated proteasomal degradation of VEGFR2 and Tie2.[3] | [3] |
| Signaling Pathway Inhibition | Vascular Endothelial Cells (VECs) | Not specified | Reduced activation of Akt, Stat3, Erk1/2, and NF-κB signaling.[2] | [2] |
| miRNA and Target Gene Expression | NCI-H1299 NSCLC Cells | 10 µM | Upregulated miR-126-5p expression, leading to downregulation of VEGF-A and VEGFR-2.[4] | [4] |
Signaling Pathways and Mechanisms
The dual actions of this compound can be attributed to its modulation of distinct signaling pathways.
Pro-Angiogenic Signaling Pathway
In the context of ischemia, this compound appears to promote angiogenesis by activating the eNOS-VEGF pathway. This leads to increased nitric oxide and VEGF production, crucial mediators of endothelial cell function and vessel growth.[1]
Anti-Angiogenic Signaling Pathways
In tumor environments, this compound exhibits anti-angiogenic properties by targeting multiple critical pathways. It stimulates the proteasomal degradation of key receptor tyrosine kinases like VEGFR2 and Tie2, thereby inhibiting downstream signaling through PI3K/Akt/mTOR and MAPK/ERK pathways.[2][3][5] Furthermore, it can upregulate miR-126-5p, which in turn suppresses VEGF-A expression.[4][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key in vitro angiogenesis assays.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
-
Basement Membrane Matrix (e.g., Matrigel™ or Geltrex™)
-
96-well tissue culture plates[2]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight.[7] Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.[2] Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to solidify.[2][9]
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in media to create a single-cell suspension.
-
Cell Seeding: Seed HUVECs (e.g., 3 x 10⁵ cells/well) onto the solidified matrix.[2] The cells should be suspended in media containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 4-12 hours. Tube formation is typically observed within this timeframe.[7][8]
-
Imaging and Analysis:
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin). Quantify parameters such as the number of nodes, number of branches, and total tube length.
Protocol 2: Endothelial Cell Migration (Wound Healing) Assay
This assay measures the two-dimensional migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well tissue culture plates
-
200 µL pipette tips
-
This compound
-
Inverted microscope with imaging capabilities
Procedure:
-
Create Monolayer: Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
-
Create Wound: Gently scratch a straight line across the center of the cell monolayer using a sterile 200 µL pipette tip.[4]
-
Wash: Carefully wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture an image of the wound at time 0. Continue to incubate the plate at 37°C and capture images of the same field at specified time points (e.g., 12, 24, 48 hours).[4]
-
Analysis: Measure the width of the wound at each time point. The migration rate can be calculated as the percentage of wound closure compared to the initial wound area.
Protocol 3: Western Blot Analysis for Signaling Proteins
This protocol is used to quantify changes in protein expression and activation (phosphorylation) in key signaling pathways.
Materials:
-
HUVECs or other relevant endothelial cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGFR2, anti-p-Akt, anti-Akt, anti-eNOS, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and grow endothelial cells to ~80% confluency. Treat with this compound for the desired time. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
Conclusion
This compound presents a fascinating case of a natural compound with dual, context-dependent effects on angiogenesis. In ischemic settings, it shows promise as a pro-angiogenic agent by activating the eNOS-VEGF pathway.[1] Conversely, in the tumor microenvironment, it acts as a potent anti-angiogenic inhibitor by targeting multiple signaling cascades, including VEGFR2, Tie2, PI3K/Akt, and MAPK.[2][3] This dichotomy underscores the importance of the experimental model and cellular context when investigating its therapeutic potential. The protocols and data provided herein serve as a guide for researchers to further elucidate the mechanisms of this compound and explore its application in both regenerative medicine and oncology.
References
- 1. This compound promotes angiogenesis via activation of eNOS-VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. n-genetics.com [n-genetics.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Troubleshooting Tubeimoside I precipitation in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of Tubeimoside I precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my cell culture medium?
A1: this compound, a triterpenoid saponin, is a large and relatively hydrophobic molecule, which can lead to low solubility in aqueous solutions like cell culture media.[1] Precipitation can be triggered by several factors:
-
High Concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The compound may not have been fully dissolved in the initial stock solution.
-
Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the aqueous cell culture medium can cause the compound to crash out of solution.
-
Low Temperature: Storing media containing this compound at low temperatures (e.g., 4°C) can decrease its solubility.
-
pH and Salt Concentration: The pH and high salt concentration of some cell culture media can influence the solubility of the compound.[2]
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum or basal medium, leading to precipitation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3][4] It is advisable to use a freshly opened or anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: Based on supplier data, stock solutions of up to 100 mg/mL (approximately 75.79 mM) in DMSO can be prepared.[3] However, for cell culture applications, preparing a more dilute stock solution (e.g., 10-20 mM) may be more practical and reduce the risk of precipitation upon dilution into the media.
Q4: How can I improve the dissolution of this compound in DMSO?
A4: To ensure complete dissolution of this compound in DMSO, it is recommended to warm the solution gently (e.g., to 37°C) and use an ultrasonic bath.[5] Visually inspect the solution to ensure no solid particles are present before use.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower, as higher concentrations can be toxic to cells.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q6: Can I store my this compound stock solution?
A6: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5][7]
Troubleshooting Guide
Issue: Precipitate observed immediately after adding this compound stock solution to cell culture media.
| Potential Cause | Recommended Solution |
| "Solvent Shock" | 1. Warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently swirling the medium to ensure rapid mixing. 3. Avoid adding the stock solution directly to a small volume of medium; instead, add it to the final working volume. |
| High Final Concentration | 1. Review the literature for typical working concentrations of this compound for your cell type. Effective concentrations are often in the µM range.[3][8][9] 2. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments. |
| Concentrated Stock Solution | 1. Prepare a more dilute stock solution of this compound in DMSO. 2. This will increase the volume of stock solution added to the media, which can aid in its dispersion and dissolution. |
Issue: Precipitate observed after incubation of cells with media containing this compound.
| Potential Cause | Recommended Solution |
| Temperature Fluctuation | 1. Ensure the incubator temperature is stable. 2. If media is stored at 4°C after the addition of this compound, allow it to equilibrate fully to 37°C before use. |
| Interaction with Serum | 1. Try reducing the serum concentration in your culture medium, if experimentally feasible. 2. Consider using a serum-free medium formulation for your experiments. |
| Media pH Shift | 1. Ensure your cell culture medium is properly buffered and the incubator's CO2 level is correct to maintain a stable pH. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound is approximately 1319.4 g/mol ).[10]
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes to facilitate dissolution.
-
Further sonicate the tube in an ultrasonic water bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
Protocol for Diluting this compound into Cell Culture Medium
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Warm the required volume of complete cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium. Ensure the final DMSO concentration remains low (ideally ≤ 0.1%).
-
In a sterile conical tube, add the pre-warmed medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Cap the tube and invert it several times to ensure thorough mixing.
-
Use the freshly prepared medium containing this compound for your cell culture experiments immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Signaling pathways modulated by this compound.
References
- 1. graphyonline.com [graphyonline.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. This compound | CAS:102040-03-9 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 10. This compound | C63H98O29 | CID 156588438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tubeimoside I for Cytotoxicity Assays
Welcome to the technical support center for utilizing Tubeimoside I (TBMS-1) in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: The effective concentration of this compound is highly dependent on the cell line and the incubation time. Based on published data, a good starting range for most cancer cell lines is between 5 µM and 50 µM. For initial screening, a broad range (e.g., 2.5, 5, 10, 20, 40 µM) is recommended to determine the dose-response curve for your specific cell line.[1][2][3][4]
Q2: I am not observing significant cytotoxicity. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Insufficient Concentration or Incubation Time: Some cell lines may require higher concentrations or longer exposure to this compound. Review the IC50 values for similar cell lines in the table below and consider extending your incubation period (e.g., from 24h to 48h or 72h).[1][4]
-
Cell Line Resistance: The specific cancer cell line you are using may be inherently resistant to this compound's mechanism of action.
-
Compound Stability: Ensure your this compound stock solution is properly prepared and stored to maintain its bioactivity. It is a natural product and may be sensitive to degradation.
-
Assay-Specific Issues: Verify that your cytotoxicity assay (e.g., MTT, CCK-8) is performing optimally. Run appropriate positive and negative controls to validate the assay itself.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results in cytotoxicity assays can stem from several sources. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure you are seeding the same number of cells in each well for every experiment. Cell confluence can significantly impact drug sensitivity.
-
Control for Solvent Effects: If dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5%).[5]
-
Homogenous Compound Distribution: After adding this compound to the wells, ensure it is thoroughly mixed with the media to achieve a uniform concentration.
-
Consistent Incubation Times: Adhere strictly to the planned incubation periods.
-
Regularly Calibrate Equipment: Ensure that multi-channel pipettes and plate readers are properly calibrated.
Q4: Should I be concerned about this compound's effect on normal (non-cancerous) cells?
A4: Yes, this is an important consideration. While this compound shows potent anti-tumor effects, some studies have reported cytotoxicity towards normal cells, particularly at higher concentrations. For example, it has been shown to induce apoptosis in normal human liver cells (L-02).[1][6] It is advisable to include a non-cancerous cell line relevant to your research area as a control to assess the therapeutic window.
Q5: this compound is inducing autophagy in my cells. How does this affect the interpretation of my cytotoxicity assay?
A5: this compound has been shown to induce autophagy in several cancer cell lines, and the role of this autophagy can be context-dependent. In some cases, it is a cytoprotective mechanism, where inhibiting autophagy can enhance the cytotoxic effect of this compound.[7] In other contexts, it can contribute to cell death.[8] If you suspect autophagy is playing a significant role, consider using autophagy inhibitors (like 3-MA or chloroquine) in combination with this compound to elucidate its function.[8]
Experimental Protocols
Below are detailed methodologies for common cytotoxicity assays used to evaluate this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a more sensitive and convenient alternative to the MTT assay. It uses a highly water-soluble tetrazolium salt, which produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.
Materials:
-
This compound stock solution
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Treatment: Treat cells with various concentrations of this compound as described above.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | 12.30 | 24 | [3][9] |
| PC9 | Lung Cancer | 10.20 | 24 | [3][9] |
| NCI-H1299 | Lung Cancer | 17.53 | Not Specified | [9] |
| NCI-H1975 | Lung Cancer | 25.01 | Not Specified | [9] |
| NCI-H460 | Lung Cancer | 23.30 | Not Specified | [9] |
| HepG2 | Liver Cancer | 15.5 | 24 | [1][9] |
| HeLa | Cervical Cancer | 34.8 | Not Specified | [9] |
| SCC15 | Oral Cancer | 11.6 | 24 | [2][9] |
| CAL27 | Oral Cancer | 14.6 | 24 | [2][9] |
| SKOV-3 | Ovarian Cancer | 16 | Not Specified | [9] |
| DU145 | Prostate Cancer | 10 | Not Specified | [9] |
| PC3 | Prostate Cancer | 20 | Not Specified | [9] |
| JEG-3 | Choriocarcinoma | 8.5 | Not Specified | [9] |
| U251 | Glioma | 31.55 µg/mL | Not Specified | [9] |
| EC109 | Esophageal Cancer | 45 | Not Specified | [9] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Visualizations
Experimental Workflow & Signaling Pathways
Caption: General workflow for determining the cytotoxicity of this compound.
Caption: Simplified mitochondrial apoptosis pathway induced by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural plant extract this compound induces cytotoxicity via the mitochondrial pathway in human normal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Tubeimoside I in research.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tubeimoside I. The information is designed to help anticipate and address potential issues related to off-target effects and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
This compound is a triterpenoid saponin with known anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1] Its primary mechanisms of action include:
-
Inhibition of Heat Shock Protein Day 1 (HSPD1): this compound is an orally active inhibitor of HSPD1.[2]
-
Induction of Apoptosis: It can induce apoptosis in various cancer cell lines through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases 3 and 9.[3][4] It also downregulates anti-apoptotic proteins like Bcl-2, Mcl-1, and Bcl-xL.[1][2]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G2/M or G0/G1 phase, depending on the cell type.[2]
-
Inhibition of Signaling Pathways: It is known to inhibit NF-κB and MAPK signaling pathways.[2]
-
Induction of Autophagy: It can induce cytoprotective autophagy via the Akt-mediated pathway in some breast cancer cells, while in other cancer types, it can impair autophagic flux.[1][2][5]
Q2: I am observing toxicity in my normal (non-cancerous) cell line controls. Is this expected?
Yes, this is a potential off-target effect. While this compound has shown lower toxicity to non-tumor cells in some studies[6], other research has demonstrated significant cytotoxic effects on normal cells, particularly hepatocytes.[4]
-
Hepatotoxicity: this compound can induce apoptosis in normal human liver L-02 cells in a dose- and time-dependent manner through the mitochondrial pathway.[4] High doses have been associated with liver toxicity.[7]
-
Splenic Effects: In animal studies, intramuscular administration in dogs led to enlarged and purple spleens, with some instances of hemorrhage at high doses.[7]
Troubleshooting Unexpected Cytotoxicity:
-
Perform a Dose-Response Curve: Determine the IC50 for both your cancer cell line and a relevant normal cell line to identify a therapeutic window.
-
Reduce Concentration and Incubation Time: If significant toxicity is observed in normal cells, consider lowering the concentration of this compound or reducing the exposure time.
-
Use a Different Control Cell Line: If hepatotoxicity is a concern, consider using a control cell line from a different tissue of origin.
Q3: My results for autophagy are inconsistent. Sometimes it appears to be cytoprotective, and other times cytotoxic. Why?
The role of autophagy induced by this compound appears to be cell-type dependent.
-
In human breast cancer cells (MDA-MB-231, MCF-7, T47D), this compound induces cytoprotective autophagy through an Akt-mediated pathway.[2]
-
In cervical cancer cells, it has been shown to promote cytotoxic autophagy .[5]
-
In lung cancer cells, it can inhibit the late stage of autophagic flux.[2]
Troubleshooting Autophagy Experiments:
-
Confirm Autophagy Induction: Use multiple assays to confirm autophagy, such as LC3-II turnover assays (Western blot), and fluorescence microscopy with GFP-LC3 or tandem mCherry-GFP-LC3 reporters.
-
Assess Autophagic Flux: To distinguish between autophagy induction and blockage of autophagic degradation, use lysosomal inhibitors like bafilomycin A1 or chloroquine in your experiments.
-
Cell Line Characterization: Be aware of the baseline autophagic activity and the typical response to stressors in your specific cell line.
Q4: I am seeing unexpected effects on angiogenesis. Can this compound have dual effects on blood vessel formation?
Yes, this compound has been reported to have both pro-angiogenic and anti-angiogenic effects, depending on the experimental context.
-
Pro-angiogenic: In the context of ischemic diseases, this compound has been shown to promote angiogenesis by activating the eNOS-VEGF signaling pathway.[2][8]
-
Anti-angiogenic: In cancer models, it can inhibit angiogenesis . For example, in non-small cell lung cancer cells, it inactivates the VEGF-A/VEGFR2/ERK signaling pathway by upregulating miR-126-5p.[7][9]
Troubleshooting Angiogenesis Assays:
-
Context is Key: The observed effect will likely depend on the biological system you are studying (e.g., cancer vs. tissue repair).
-
Analyze Key Signaling Molecules: When investigating angiogenesis, it is crucial to measure the expression and phosphorylation status of key proteins in the relevant pathways (e.g., eNOS, VEGF, VEGFR2, ERK).
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in experimental design.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HepG2 | Hepatocellular Carcinoma | 15.5 | 24 |
| 11.7 | 48 | ||
| 9.2 | 72 | ||
| L-02 | Normal Liver Cells | 23.1 | 24 |
| 16.2 | 48 | ||
| 13.1 | 72 |
Data from[3]
Table 2: In Vivo Toxicity Data for this compound
| Animal Model | Administration Route | LD50 | Reference |
| Mice | Oral | 315 mg/kg | [1] |
| Mice | Intramuscular | 40 mg/kg | [1] |
Table 3: Effective In Vitro Concentrations of this compound
| Cell Line | Effect | Concentration (µM) | Exposure Time (h) |
| MDA-MB-231, MCF-7, T47D | Cytoprotective Autophagy | 0.5 - 8 | 6 - 48 |
| HeLa, SiHa | Decreased Cell Viability | 0 - 30 | 24 |
| HeLa | G2/M Phase Arrest | 25 | 4 - 24 |
| DU145, PC3 | Apoptosis and G0/G1 Arrest | 3 - 15 | 12 - 24 |
| HepG2, L-02 | Apoptosis | 15 - 30 | 24 |
| RAW 264.7 | Attenuated LPS-induced Inflammation | 2 - 6 | 1 |
| HCT-116 | Inhibited Viability | 0.5 - 10 | 48 |
Data compiled from[2]
Experimental Protocols
1. Cell Viability MTT Assay
This protocol is adapted from studies on HepG2 and L-02 cells.[3]
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and culture for 24 hours in RPMI-1640 medium.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5, 10, 15, 20, 30, 40, 90 µM). Include a vehicle control (0 µM).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 492 nm using an ELISA plate reader.
2. Western Blot for Signaling Pathway Analysis
This protocol is a general guide based on the methodologies described for analyzing MAPK pathways.[6][10]
-
Cell Lysis: After treating cells with this compound for the desired time, wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of JNK, p38, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
Visualizations
Caption: Overview of signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for common this compound experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Natural plant extract this compound induces cytotoxicity via the mitochondrial pathway in human normal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound promotes angiogenesis via activation of eNOS-VEGF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Tubeimoside I on normal versus cancer cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the cytotoxicity of Tubeimoside I (TBMS-1), with a focus on its differential effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general effect on cancer cells?
A1: Tubeimoside-I (TBMS-1) is a triterpenoid saponin extracted from the traditional Chinese medicinal herb Bolbostemmatis Rhizoma.[1] It has demonstrated broad anti-cancer effects across a variety of cancer cell lines, including those from lung, liver, breast, prostate, ovarian, and colorectal cancers.[1][2][3][4][5] Its primary mechanisms of action involve inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy.[2][4]
Q2: Is this compound selectively cytotoxic to cancer cells over normal cells?
A2: While TBMS-1 is a potent anti-cancer agent, studies indicate it also exhibits cytotoxicity towards certain normal cells. A key study reported that TBMS-1 induces apoptosis in normal human liver L-02 cells through the mitochondrial pathway.[6] Pharmacokinetic studies also suggest that TBMS-1 can cause adverse toxic effects at high doses and tends to distribute preferentially in the liver, warranting careful evaluation of its hepatotoxicity.[1][6] However, some studies have reported lower cytotoxicity against normal breast cell lines compared to their cancerous counterparts and that combination therapies involving TBMS-1 did not significantly affect normal human umbilical vein cells.[7][8] This suggests that selectivity may be cell-type dependent and requires empirical determination for your specific model.
Q3: What are the typical IC50 values for this compound in various cell lines?
A3: The half-maximal inhibitory concentration (IC50) of TBMS-1 varies significantly depending on the cancer cell line and the duration of treatment. For most cancer cells, IC50 values typically fall within the 10-40 µM range for 24-48 hour treatments.[1][9] It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions. See the data summary in Table 1 and Table 2 for reported values.
Q4: What are the primary signaling pathways affected by this compound in cancer cells?
A4: TBMS-1 impacts multiple critical signaling pathways in cancer cells to exert its cytotoxic effects:
-
Apoptosis Induction: It frequently activates the mitochondrial (intrinsic) apoptosis pathway. This is characterized by an increased Bax/Bcl-2 ratio, mitochondrial membrane potential collapse, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[1][6][9][10]
-
Autophagy Modulation: TBMS-1 can induce autophagy through pathways like PI3K-Akt-mTOR and AMPK.[1][11] Interestingly, it can also block the later stages of autophagy (autophagic flux), leading to the accumulation of dysfunctional autolysosomes, which contributes to cell death.[7][12]
-
Inhibition of Pro-Survival Pathways: It has been shown to inhibit the Wnt/β-catenin pathway in colorectal cancer and the NF-κB pathway in liver cancer.[3][13]
-
Immune Response Modulation: TBMS-1 can downregulate PD-L1 on cancer cells by targeting the mTOR pathway, which may enhance anti-tumor T-cell activity.[14]
Data Presentation
Table 1: Reported IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |
| Lung Cancer | A549 | 12.30 | [1] |
| NCI-H1299 | 17.53 | [1] | |
| PC9 | 10.20 | [1] | |
| Oral Cancer | SCC15 | 11.6 | [1][15] |
| CAL27 | 14.6 | [1][15] | |
| Liver Cancer | HepG2 | 15.5 | [1] |
| Prostate Cancer | DU145 | ~10 | [1][9] |
| PC3 | ~20 | [1][9] | |
| Ovarian Cancer | SKOV-3 | 16 | [1] |
| Cervical Cancer | HeLa | 34.8 | [1] |
| Choriocarcinoma | JEG-3 | 8.5 | [1] |
Table 2: Reported Cytotoxicity of this compound in Normal Human Cell Lines
| Cell Type | Cell Line | Observation | Reference(s) |
| Normal Liver | L-02 | Dose- and time-dependent proliferation inhibition; induced apoptosis. | [6] |
| Normal Breast | (Not specified) | Lower cytotoxicity compared to breast cancer cell lines. | [8] |
| Umbilical Vein Endothelial | EA.hy926 | No significant apoptosis when combined with TRAIL. | [7] |
Experimental Protocols & Troubleshooting
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by living cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize with serum-containing medium.[16] Centrifuge the cell suspension.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Troubleshooting Guide
Q: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistency in IC50 values can arise from several factors:
-
Drug Preparation: this compound is typically dissolved in DMSO. Ensure the stock solution is properly stored and that the final DMSO concentration in your culture medium is consistent and low (<0.1%) across all experiments, as DMSO itself can be toxic.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Ensure the initial number of cells seeded is identical for all wells and experiments. Over-confluent or under-confluent cells will respond differently to treatment.
-
Assay Incubation Time: The duration of both drug treatment and the final assay step (e.g., MTT incubation) must be precisely controlled.
Q: I am treating my cancer cells with this compound at the reported IC50, but I'm not observing significant apoptosis via Annexin V staining. Why?
A: There are several possibilities:
-
Cell-Type Specific Mechanism: While apoptosis is a common outcome, some cancer cells may primarily undergo a different form of cell death, such as autophagy-dependent cell death, in response to TBMS-1.[11][12] Consider assessing markers for autophagy (e.g., LC3-II expression).
-
Kinetics of Apoptosis: The time point you selected for analysis may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of the apoptotic response.
-
Drug Concentration: The IC50 is a measure of growth inhibition, not necessarily cell death. The concentration required to induce significant apoptosis may be higher than the IC50. Perform a dose-response experiment for apoptosis markers.
-
Apoptosis Assay Failure: Confirm your apoptosis assay is working correctly by including a positive control (e.g., treating cells with staurosporine).
Visualizations
Caption: Mitochondrial apoptosis pathway induced by this compound.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tubeimoside-1 inhibits the growth and invasion of colorectal cancer cells through the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural plant extract this compound induces cytotoxicity via the mitochondrial pathway in human normal liver cells [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubeimoside-1 inhibits proliferation and induces apoptosis by increasing the Bax to Bcl-2 ratio and decreasing COX-2 expression in lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Tubeimoside-1 induces TFEB-dependent lysosomal degradation of PD-L1 and promotes antitumor immunity by targeting mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Managing Tubeimoside I-Induced Hepatotoxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tubeimoside I (TBMS-1) in vivo. The information is designed to help manage and troubleshoot potential hepatotoxicity observed during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is hepatotoxicity a concern?
A1: this compound (TBMS-1) is a triterpenoid saponin extracted from the traditional Chinese herb Bolbostemma paniculatum (Maxim.) Franquet.[1][2] It has demonstrated potent anti-tumor effects in various cancer models.[1][2] However, preclinical studies and toxicological reports indicate that TBMS-1 can cause toxicity to the liver and spleen, particularly at high doses.[1][2] As the liver is a primary site of drug metabolism and TBMS-1 has been shown to distribute to the liver, there is a significant concern for drug-induced liver injury (DILI) during its development as a therapeutic agent.[1]
Q2: What are the known mechanisms of this compound-induced hepatotoxicity?
A2: In vitro studies suggest that TBMS-1 induces hepatotoxicity primarily through apoptosis (programmed cell death) in liver cells. The key mechanisms identified include:
-
Mitochondrial Pathway Activation: TBMS-1 can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This activates caspase-9 and caspase-3, key executioners of apoptosis.
-
Oxidative Stress: The compound can induce the generation of reactive oxygen species (ROS), leading to cellular damage.
-
Bcl-2 Family Protein Modulation: It can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins like Bax.
-
Signaling Pathway Involvement: In vitro studies in hepatoma cells have implicated the involvement of NF-κB, JNK, and p53 signaling pathways in TBMS-1-induced apoptosis.
Q3: What are the typical signs of hepatotoxicity in animal models treated with this compound?
A3: While specific in vivo data for TBMS-1 is limited, general signs of drug-induced liver injury in animal models include:
-
Changes in Physical Appearance and Behavior: Lethargy, ruffled fur, weight loss, and changes in food and water consumption.
-
Elevated Serum Liver Enzymes: Significant increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.
-
Histopathological Changes in the Liver: Liver tissue analysis may reveal hepatocellular necrosis, apoptosis, inflammation, and steatosis (fatty change).
Q4: Are there any reported LD50 values for this compound?
A4: Yes, the acute toxicity of TBMS-1 has been evaluated in ICR mice. The reported median lethal dose (LD50) values are 315.80 mg/kg for oral administration and 40.28 mg/kg for intramuscular administration. It is important to note that toxicity can vary depending on the animal model, strain, and administration route.
Q5: How can I mitigate this compound-induced hepatotoxicity in my experiments?
A5: Mitigation strategies can be explored at different levels:
-
Dose Optimization: Conduct dose-response studies to identify the therapeutic window with maximal efficacy and minimal hepatotoxicity.
-
Targeted Drug Delivery: The development of liver-targeting or tumor-targeting drug delivery systems for TBMS-1 has been proposed to reduce systemic toxicity.[1][2]
-
Co-administration with Hepatoprotective Agents: Investigating the co-administration of antioxidants or other hepatoprotective compounds could be a viable strategy, although this requires extensive validation.
-
Structural Modification: Future research may focus on modifying the structure of TBMS-1 to reduce its toxicity while retaining its anti-tumor activity.[1]
Troubleshooting Guides
This section provides guidance on specific issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpectedly High Serum ALT/AST Levels
Possible Causes:
-
Dose is too high: The administered dose of this compound may be in the toxic range for the specific animal model and strain being used.
-
Animal Strain Susceptibility: Different strains of mice or rats can have varying sensitivities to drug-induced liver injury.
-
Vehicle Effects: The vehicle used to dissolve and administer TBMS-1 may have intrinsic toxicity.
-
Underlying Health Status of Animals: Pre-existing subclinical liver conditions in the animals can exacerbate the toxic effects.
Troubleshooting Steps:
-
Review Dosing: Compare your dose with any available literature on TBMS-1 toxicity. If data is scarce, perform a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Check Animal Strain: Ensure the chosen animal strain is appropriate and consider its known susceptibility to hepatotoxins.
-
Vehicle Control: Always include a vehicle-only control group to assess any background toxicity from the administration vehicle.
-
Health Monitoring: Ensure animals are healthy before starting the experiment. Consider baseline blood tests to screen for pre-existing liver abnormalities.
-
Staggered Dosing: If possible, consider a dose escalation study design to better understand the dose-toxicity relationship.
Issue 2: Inconsistent Hepatotoxicity Results Between Animals in the Same Group
Possible Causes:
-
Inaccurate Dosing: Variations in the administered volume or concentration of the TBMS-1 solution.
-
Gavage/Injection Errors: Improper administration technique (e.g., esophageal perforation during gavage, intraperitoneal injection into an organ).
-
Biological Variability: Natural biological variation among individual animals.
-
Metabolic Differences: Individual differences in drug metabolism, potentially influenced by the gut microbiome.
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route. For oral gavage, use appropriate needle sizes and techniques to avoid injury.
-
Accurate Dose Preparation: Prepare fresh dosing solutions and ensure homogeneity. Use calibrated pipettes and syringes for accurate volume administration.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability.
-
Randomization: Randomize animals into treatment groups to minimize bias.
-
Monitor Food and Water Intake: Differences in consumption can affect drug absorption and metabolism.
Issue 3: No Obvious Signs of Hepatotoxicity Despite High Doses
Possible Causes:
-
Animal Model Resistance: The chosen animal model may be resistant to TBMS-1-induced hepatotoxicity.
-
Low Bioavailability: Poor absorption or rapid metabolism and excretion of TBMS-1. Pharmacokinetic studies have shown low oral bioavailability.[1]
-
Timing of Assessment: The time point for assessing hepatotoxicity may be too early or too late to detect the peak injury.
-
Insensitive Endpoints: The chosen biomarkers may not be sensitive enough to detect subtle liver injury.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK studies to determine the exposure levels of TBMS-1 in your animal model.
-
Time-Course Study: Evaluate hepatotoxicity at multiple time points after TBMS-1 administration to capture the peak of injury.
-
Comprehensive Biomarker Panel: In addition to ALT and AST, consider measuring other markers of liver injury such as alkaline phosphatase (ALP), bilirubin, and glutamate dehydrogenase (GLDH).
-
Histopathology: Even in the absence of significant changes in serum biomarkers, histopathological examination of the liver is crucial for detecting subtle cellular damage.
Quantitative Data Presentation
Disclaimer: Specific in vivo hepatotoxicity data for this compound, including dose-dependent effects on liver enzymes and inflammatory markers, is not extensively available in the public literature. The following tables are presented as examples based on typical findings in preclinical studies of drug-induced liver injury and should be adapted based on experimental findings.
Table 1: Example of Serum Biochemical Markers of Hepatotoxicity in Mice
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 |
| This compound | Low Dose (e.g., 10) | 150 ± 30 | 250 ± 40 | 160 ± 25 | 0.3 ± 0.08 |
| This compound | Mid Dose (e.g., 20) | 500 ± 75 | 800 ± 120 | 180 ± 30 | 0.5 ± 0.1 |
| This compound | High Dose (e.g., 40) | >1000 | >1500 | 220 ± 40 | 1.0 ± 0.2 |
| Positive Control (e.g., APAP) | 300 | >1500 | >2000 | 250 ± 50 | 1.2 ± 0.3** |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Table 2: Example of Hepatic Inflammatory and Apoptotic Markers
| Treatment Group | Dose (mg/kg) | Hepatic TNF-α (pg/mg protein) | Hepatic IL-6 (pg/mg protein) | Cleaved Caspase-3 (relative expression) |
| Vehicle Control | 0 | 50 ± 8 | 30 ± 5 | 1.0 ± 0.2 |
| This compound | Low Dose (e.g., 10) | 120 ± 20 | 80 ± 15 | 2.5 ± 0.5* |
| This compound | Mid Dose (e.g., 20) | 350 ± 50 | 200 ± 30 | 5.0 ± 1.0** |
| This compound | High Dose (e.g., 40) | 800 ± 100 | 450 ± 60 | 10.0 ± 2.0 |
| Positive Control (e.g., APAP) | 300 | 1000 ± 150 | 600 ± 80 | 12.0 ± 2.5 |
*Data are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatotoxicity in Mice
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Male or female (be consistent throughout the study)
-
Age: 8-10 weeks
-
Acclimatization: Minimum of 7 days before the experiment.
2. Dosing and Administration:
-
This compound Preparation: Dissolve TBMS-1 in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80). Prepare fresh on the day of dosing.
-
Dose Levels: Based on literature or a pilot study, select at least three dose levels (low, mid, high) and a vehicle control.
-
Administration: Administer via the desired route (e.g., oral gavage, intraperitoneal injection).
3. Monitoring:
-
Monitor animals for clinical signs of toxicity (lethargy, weight loss, etc.) at regular intervals.
-
Record body weight daily.
4. Sample Collection (e.g., at 24, 48, and 72 hours post-dose):
-
Blood Collection: Collect blood via cardiac puncture or retro-orbital sinus under anesthesia for serum separation.
-
Liver Tissue Collection: Euthanize the animal and perform a necropsy. Collect the liver, weigh it, and section it for different analyses.
5. Analyses:
-
Serum Biochemistry: Analyze serum for ALT, AST, ALP, and total bilirubin levels using commercial assay kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for necrosis, apoptosis, inflammation, and steatosis.
-
Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C for subsequent analysis of gene and protein expression (e.g., qPCR for inflammatory cytokines, Western blot for apoptotic markers).
Protocol 2: Measurement of Hepatic Oxidative Stress
1. Tissue Homogenization:
-
Homogenize a pre-weighed frozen liver sample in ice-cold buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate at 4°C to obtain the supernatant.
2. Oxidative Stress Markers:
-
Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
Reduced Glutathione (GSH) Assay: Measure the levels of the antioxidant GSH using a commercial assay kit.
-
Superoxide Dismutase (SOD) Activity Assay: Determine the activity of the antioxidant enzyme SOD using a commercial kit.
3. Data Analysis:
-
Normalize the results to the protein concentration of the liver homogenate, determined by a protein assay (e.g., BCA or Bradford).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway of this compound-induced apoptosis in hepatocytes.
Caption: General experimental workflow for assessing this compound hepatotoxicity.
Caption: Logical troubleshooting flow for elevated liver enzymes.
References
Stability of Tubeimoside I in stock solutions and working dilutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance regarding the stability of Tubeimoside I in stock solutions and working dilutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three years[1][2]. One supplier suggests stability for over four years at this temperature[3].
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO, DMF, and PBS (pH 7.2)[3]. For long-term storage, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to two years[4]. For shorter-term storage (up to one year), -20°C is also acceptable[4]. Ensure you are using fresh, moisture-free DMSO, as its hygroscopic nature can reduce the solubility of this compound[1].
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It has been shown to be gradually degraded under acidic conditions (e.g., pH 0.7 HCl)[2]. However, it is relatively stable in phosphate-buffered saline (PBS) at pH 7.4 when incubated at 37°C for up to 8 hours. Another study confirms its stability in a methanol-water mixture for at least 24 hours.
Q4: What about the stability of this compound in working dilutions prepared in cell culture media?
A4: There is limited published data specifically detailing the stability of this compound in complex cell culture media (e.g., DMEM, RPMI-1640) at 37°C over typical experimental durations (24-72 hours). While numerous studies successfully use this compound in such conditions, the stability is not explicitly reported. Given its structure as a triterpenoid saponin, factors like pH, temperature, and enzymatic activity in the media (from serum supplementation) could potentially affect its stability over time. Therefore, for long-term experiments, it is advisable to either replenish the media with freshly diluted this compound periodically or to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity in my experiments. | Degradation of this compound in stock solution. | 1. Ensure your DMSO stock solution is stored at -80°C and has not been subjected to multiple freeze-thaw cycles. 2. Prepare a fresh stock solution from solid this compound. 3. Use fresh, anhydrous DMSO for preparing the stock solution. |
| Degradation of this compound in working dilution. | 1. Prepare fresh working dilutions immediately before each experiment. 2. For experiments longer than 24 hours, consider replacing the medium with a freshly prepared this compound dilution every 24 hours. 3. Perform a stability test of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocols section). | |
| Precipitate forms when diluting my DMSO stock solution into aqueous media. | Poor solubility or exceeding the solubility limit. | 1. Ensure the final concentration of DMSO in your working dilution is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent toxicity to cells. 2. Vortex the working dilution thoroughly after adding the this compound stock solution. 3. Consider a serial dilution approach to gradually introduce the compound to the aqueous environment. |
| Variability in results between different batches of experiments. | Inconsistent preparation of solutions or degradation over time. | 1. Standardize your protocol for preparing and storing stock and working solutions. 2. Always use aliquoted stock solutions to avoid degradation from repeated handling of the main stock. 3. If possible, test the stability of your working dilution over the time course of your experiment. |
Data on this compound Stability
Table 1: Stability of this compound Powder
| Storage Temperature | Duration | Stability |
| -20°C | ≥ 4 years[3] | Stable |
| -20°C | 3 years[1][2] | Stable |
| Room Temperature | Shipping | Stable for the duration of shipping in the continental US[3]. |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Stability |
| DMSO | -80°C | 2 years[4] | Stable |
| DMSO | -80°C | 1 year[2] | Stable |
| DMSO | -20°C | 1 year[4] | Stable |
| DMSO | -20°C | 1 month[2] | Stable |
| PBS (pH 7.4) | 37°C | Up to 8 hours | Relatively Stable |
| Acidic Solution (pH 0.7) | 37°C | > 2 hours | Gradual Degradation[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Working Dilutions
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in a working dilution over a specific time course at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a fresh working dilution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.
-
Timepoint 0 (T=0): Immediately after preparation, take an aliquot (e.g., 500 µL) of the working dilution. This will be your baseline measurement. Store at -80°C until HPLC analysis.
-
Incubation: Place the remaining working dilution in a sterile, sealed container in a 37°C incubator with 5% CO2 to mimic your experimental conditions.
-
Timepoints: At regular intervals (e.g., 8, 24, 48, and 72 hours), remove an aliquot (e.g., 500 µL) of the incubated solution. Store each aliquot at -80°C.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins from the cell culture medium, add an equal volume of ice-cold acetonitrile to each sample.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for separating this compound. A common starting point is a gradient of acetonitrile and water (with or without a small amount of formic acid).
-
Inject the prepared samples.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., around 210-220 nm).
-
-
Data Analysis:
-
Integrate the peak area of this compound for each timepoint.
-
Compare the peak area at each timepoint to the peak area at T=0. A decrease in peak area indicates degradation.
-
Calculate the percentage of this compound remaining at each timepoint: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Visualizations
Caption: Workflow for assessing this compound stability in working dilutions.
Caption: Key factors that can influence the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Tubeimoside-1 Enhances TRAIL-Induced Apoptotic Cell Death through STAMBPL1-Mediated c-FLIP Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Tubeimoside I in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tubeimoside I (TBMS1). The information is presented in a question-and-answer format to directly address common challenges in overcoming cancer cell resistance to this potent anti-tumor compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a triterpenoid saponin, exhibits broad anti-cancer effects by targeting multiple cellular pathways. Its primary mechanisms include the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).[1][2] TBMS1 can trigger the mitochondrial apoptosis pathway by altering the ratio of Bax/Bcl-2 proteins and activating caspases.[3] It also disrupts lysosomal function, which can lead to the accumulation of dysfunctional mitochondria and an increase in reactive oxygen species (ROS), further promoting cell death.[3]
Q2: Why do some cancer cell lines show resistance to this compound?
A2: Resistance to this compound can arise from several factors, most notably the induction of cytoprotective autophagy. In some cancer cells, the autophagic process initiated by TBMS1 can act as a survival mechanism, allowing the cells to endure the drug-induced stress.[1][4] Therefore, instead of leading to cell death, autophagy helps the cancer cells to survive, thus conferring resistance.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:
-
PI3K/Akt/mTOR Pathway: TBMS1 can inhibit this critical survival pathway, leading to decreased cell proliferation and increased apoptosis.
-
Wnt/β-catenin Pathway: In colorectal cancer, TBMS1 has been found to inhibit the Wnt/β-catenin signaling pathway, thereby suppressing cell growth and invasion.[5][6][7]
-
MAPK/JNK Pathway: Activation of the MAPK/JNK signaling pathway by TBMS1 has been linked to the induction of apoptosis in lung cancer cells.
Troubleshooting Guides
Problem 1: this compound is not inducing significant apoptosis in my cancer cell line.
-
Possible Cause: Your cell line may be experiencing cytoprotective autophagy in response to TBMS1 treatment, which counteracts the apoptotic effects.[1][4]
-
Solution:
-
Assess Autophagy: Perform a Western blot to detect the levels of LC3-II, a key marker of autophagosome formation. An increase in the LC3-II/LC3-I ratio upon TBMS1 treatment would suggest the induction of autophagy.
-
Co-treatment with Autophagy Inhibitors: Treat your cells with a combination of this compound and an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA). Inhibition of cytoprotective autophagy is expected to enhance the apoptotic effects of TBMS1.
-
Monitor Apoptosis: Re-evaluate apoptosis levels using flow cytometry (Annexin V/PI staining) or by measuring caspase activity. A significant increase in apoptosis in the co-treated group compared to TBMS1 alone would confirm that cytoprotective autophagy was the cause of resistance.
-
Problem 2: The effective concentration of this compound in my experiments is too high, raising concerns about off-target effects and toxicity.
-
Possible Cause: Single-agent treatment with TBMS1 may require higher concentrations for efficacy in certain cancer cell lines.
-
Solution:
-
Combination Therapy: Explore the synergistic effects of this compound with conventional chemotherapy agents. TBMS1 has been shown to sensitize cancer cells to drugs like cisplatin, temozolomide, and gemcitabine, allowing for lower, more effective doses of both agents.[1][3][8][9]
-
Liposomal Formulation: Consider using or preparing a liposomal formulation of this compound.[10][11] Liposomes can improve the drug's stability, bioavailability, and tumor-targeting, potentially increasing its efficacy at lower concentrations and reducing systemic toxicity.[3][10][11]
-
Problem 3: I am observing inconsistent results in my cell viability assays (e.g., MTT assay) with this compound treatment.
-
Possible Cause: Inconsistencies can arise from variations in cell seeding density, treatment duration, or the specific characteristics of the cell line. The IC50 value of a drug can be influenced by cell density.[12]
-
Solution:
-
Standardize Protocols: Ensure strict adherence to your experimental protocols, including consistent cell seeding numbers and incubation times.
-
Optimize Treatment Duration: Perform a time-course experiment to determine the optimal treatment duration for your specific cell line, as the effects of TBMS1 can be time-dependent.
-
Confirm with Multiple Assays: Validate your MTT assay results with an alternative cell viability or cytotoxicity assay, such as the crystal violet assay or a trypan blue exclusion assay, to ensure the observed effects are not an artifact of a single method.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| NCI-H1299 | Lung Cancer | 17.53 |
| NCI-H1975 | Lung Cancer | 25.01 |
| A549 | Lung Cancer | 12.30 |
| HeLa | Cervical Cancer | 1.2 |
| HepG2 | Liver Cancer | 15.5 (24h) |
| SGC-7901 | Gastric Cancer | - |
| SW480 | Colorectal Cancer | - |
| HCT-8 | Colorectal Cancer | - |
| PC-3 | Prostate Cancer | - |
| SKOV-3 | Ovarian Cancer | - |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used. The table provides a selection of reported values. Some values were not available in the abstracts reviewed.[3]
Table 2: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapeutic Agent | Observation |
|---|---|---|
| A2780/DDP (Cisplatin-resistant) | Cisplatin | TBMS1 sensitizes resistant ovarian cancer cells to cisplatin.[9] |
| T98G, U118 MG (Temozolomide-resistant) | Temozolomide | TBMS1 reverses temozolomide resistance in glioblastoma cells.[8] |
| Pancreatic Cancer Cells | Gemcitabine | TBMS1 shows synergistic anti-cancer effects with gemcitabine.[1] |
| Colorectal Cancer Cells | 5-Fluorouracil (5-FU) | TBMS1 enhances the chemotherapeutic effect of 5-FU.[13] |
| H9c2 (Cardiomyocytes) | Doxorubicin | TBMS1 can alleviate doxorubicin-induced cardiotoxicity.[4] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Flow Cytometry)
-
Cell Treatment: Treat cells with this compound (and/or in combination with other drugs) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[14][15]
3. Autophagy Assessment (LC3-II Western Blot)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagy.[3][9][13]
Visualizations
Caption: Overcoming this compound resistance by inhibiting cytoprotective autophagy.
Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.
Caption: Workflow to test and overcome this compound resistance.
References
- 1. Novel this compound liposomal drug delivery system in combination with gemcitabine for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubeimoside-I sensitizes temozolomide-resistant glioblastoma cells to chemotherapy by reducing MGMT expression and suppressing EGFR induced PI3K/Akt/mTOR/NF-κB-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound sensitizes cisplatin in cisplatin-resistant human ovarian cancer cells (A2780/DDP) through down-regulation of ERK and up-regulation of p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin Is Key for the Cardiotoxicity of FAC (5-Fluorouracil + Adriamycin + Cyclophosphamide) Combination in Differentiated H9c2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubeimoside 1 Acts as a Chemotherapeutic Synergist via Stimulating Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptotic effect of 5-fluorouracil-doxorubicin combination on colorectal cancer cell monolayers and spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (PDF) this compound Sensitizes Cisplatin in [research.amanote.com]
Technical Support Center: High-Dose Tubeimoside I Toxicity and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the high-dose toxicity of Tubeimoside I (TBMS-1) and strategies to mitigate these effects. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues encountered during in vitro and in vivo studies.
Quantitative Toxicity Data
A summary of the key toxicity values for this compound is presented below. These values are critical for dose selection in preclinical studies.
| Parameter | Species/Cell Line | Route of Administration | Value | Reference |
| LD50 | ICR Mice | Oral | 315.80 mg/kg | [1] |
| LD50 | ICR Mice | Intramuscular | 40.28 mg/kg | [1] |
| IC50 | Human Normal Liver (L-02) | In Vitro | Dose- and time-dependent inhibition observed at 15 µM and 30 µM over 24, 48, and 72 hours.[2][3] | [2] |
| IC50 | Human Normal Cardiac (H9c2) | In Vitro | Data not available in the reviewed literature. Researchers should determine the IC50 empirically for their specific experimental conditions. | |
| IC50 | Human Embryonic Kidney (HEK293) | In Vitro | Data not available in the reviewed literature. Researchers should determine the IC50 empirically for their specific experimental conditions. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during experiments with high-dose this compound.
Q1: We are observing significant cytotoxicity in our normal cell lines even at low concentrations of this compound. What could be the reason?
A1: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, normal human liver L-02 cells have shown dose- and time-dependent toxicity.[2][3] It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to unexpected cytotoxicity.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to the cells. It is recommended to keep the final DMSO concentration below 0.1%.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.
Q2: Our in vivo study shows significant weight loss and signs of organ damage in the high-dose group. What are the likely target organs and what should we assess?
A2: High doses of this compound have been reported to be toxic to the liver and spleen.[1]
-
Hepatotoxicity: You should assess liver function by measuring serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Histopathological examination of liver tissue can reveal signs of necrosis or inflammation.
-
Splenotoxicity: The spleen may appear enlarged and discolored.[1] Histopathological analysis can confirm tissue damage.
-
General Toxicity: Monitor for signs of distress, changes in behavior, and food and water intake. Regular body weight measurements are essential.
Q3: We have confirmed that this compound is inducing apoptosis in our cell cultures. How can we be sure it's the intended mechanism and not a result of non-specific cytotoxicity?
A3: To confirm apoptosis as the primary mode of cell death, you should perform multiple assays:
-
Annexin V/PI Staining: This is a standard method to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activation Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-9. This compound is known to activate these caspases.[2][3]
-
Mitochondrial Membrane Potential (MMP): this compound can induce the collapse of MMP, a key event in the intrinsic apoptotic pathway.[2][3] This can be measured using fluorescent probes like JC-1 or TMRE.
-
Bcl-2 Family Protein Expression: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[2][3]
Q4: We are interested in mitigating the toxicity of this compound in our experiments. What are the recommended strategies?
A4: Several strategies can be employed to reduce the off-target toxicity of this compound:
-
Targeted Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can improve its therapeutic index by targeting it to tumor tissues and reducing systemic exposure.[1][4]
-
Co-administration with Cytoprotective Agents:
-
Antioxidants: Since this compound can induce oxidative stress through the generation of reactive oxygen species (ROS), co-treatment with antioxidants like N-acetylcysteine (NAC) may offer protection.[5]
-
Hepatoprotective Agents: For mitigating liver toxicity, co-administration with agents like silymarin, which has known hepatoprotective effects, could be explored.[6][7]
-
-
Structural Modification: Chemical modification of the this compound molecule is another approach to develop derivatives with improved efficacy and reduced toxicity.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include both positive (e.g., treated with a known apoptosis inducer) and negative controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[10][11]
Materials:
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT assay protocol. Include a positive control (e.g., treated with H2O2) and a negative control.
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells once with serum-free medium.
-
Staining: Add serum-free medium containing 10-25 µM DCFH-DA to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Analysis:
-
Fluorescence Microscopy: Add 500 µL of PBS to each well and immediately capture images using a fluorescence microscope with a filter for green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 535 nm.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Toxicity
High doses of this compound primarily induce cytotoxicity through the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway of apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
General Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the high-dose toxicity of this compound.
Caption: Experimental workflow for this compound toxicity assessment.
References
- 1. Novel this compound liposomal drug delivery system in combination with gemcitabine for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural plant extract this compound induces cytotoxicity via the mitochondrial pathway in human normal liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound liposomal drug delivery system in combination with gemcitabine for the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin for Treating Toxic Liver Disease: International Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the anticancer activity of Tubeimoside I, II, and III.
A Comparative Guide to the Anticancer Activity of Tubeimoside I, II, and III
Tubeimosides, a group of triterpenoid saponins extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, have garnered significant attention in cancer research for their potent antitumor activities. This guide provides a detailed comparison of the anticancer properties of three major analogues: this compound, II, and III, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their effects.
Quantitative Comparison of Anticancer Activity
A direct comparison of the in vivo antitumor effects of this compound, II, and III has revealed a clear hierarchy in their activity. The order of anticancer potency is Tubeimoside III > Tubeimoside II > this compound. However, this increased efficacy is accompanied by a corresponding increase in toxicity, with Tubeimoside III being the most toxic and Tubeimoside II exhibiting lower toxicity than this compound.[1] This suggests that Tubeimoside II may hold the most promise for clinical applications due to its favorable therapeutic index.[1]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. While extensive data is available for this compound, there is a notable lack of specific IC50 values for Tubeimoside II and III in the reviewed literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MHCC97-H | Hepatocellular Carcinoma | 20.28 | [2][3] |
| SNU-449 | Hepatocellular Carcinoma | 22.98 | [2][3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 17.53 | [4] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 25.01 | [4] |
| A549 | Non-Small Cell Lung Cancer | 12.30 | [4] |
| SW480 | Colorectal Cancer | Not specified (dose-dependent decrease in viability) | [5] |
| HCT116 | Colorectal Cancer | Not specified (dose-dependent decrease in viability) | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified (dose-dependent decrease in viability) | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified (dose-dependent decrease in viability) | [6] |
In Vivo Antitumor Efficacy
In vivo studies using animal models provide crucial information on the therapeutic potential of these compounds.
Table 2: In Vivo Antitumor Activity of this compound, II, and III
| Compound | Animal Model | Cancer Type | Dosage and Administration | Key Findings | Reference |
| This compound | Nude mice with liver cancer xenografts | Hepatocellular Carcinoma | Not specified | Significantly reduced tumor volume and weight. | [2][3] |
| Tubeimoside II | Xenograft mouse model | Hepatocellular Carcinoma | Not specified | Suppressed tumor growth by inducing methuosis. | [7] |
| Tubeimoside III | Mice inoculated with S180 sarcoma cells | Sarcoma | 12 mg/kg; intramuscular injection | Reduced tumor weight with inhibition rates of 36.0% (1 day), 65.6% (2 days), and 72.8% (3 days). |
Mechanisms of Anticancer Action and Signaling Pathways
The anticancer effects of Tubeimosides are mediated through various signaling pathways, leading to cell cycle arrest, apoptosis, and other forms of cell death.
This compound
This compound exerts its anticancer effects through multiple signaling pathways. It is known to inhibit the NF-κB and MAPK pathways, and also regulates the PI3K/Akt/mTOR signaling cascade.[6][8] These actions lead to the induction of apoptosis, characterized by an increased Bax/Bcl-2 ratio and activation of caspases, as well as cell cycle arrest at the G2/M phase.[4][5]
References
- 1. Structure-activity relationship of tubeimosides in anti-inflammatory, antitumor, and antitumor-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tubeimoside-2 Triggers Methuosis in Hepatocarcinoma Cells through the MKK4–p38α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubeimoside-I sensitizes temozolomide-resistant glioblastoma cells to chemotherapy by reducing MGMT expression and suppressing EGFR induced PI3K/Akt/mTOR/NF-κB-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubeimoside I and Paclitaxel in Non-Small Cell Lung Cancer Models
An objective guide for researchers and drug development professionals on the anti-cancer efficacy and mechanisms of Tubeimoside I versus the established chemotherapeutic, paclitaxel, in preclinical non-small cell lung cancer (NSCLC) models.
This guide provides a comprehensive comparison of this compound, a triterpenoid saponin derived from the traditional Chinese medicinal herb Bolbostemma paniculatum, and paclitaxel, a widely used first-line chemotherapeutic agent for NSCLC. The following sections detail their respective mechanisms of action, present comparative quantitative data from in vitro and in vivo studies, and outline the experimental protocols used to generate this data.
Mechanism of Action
This compound and paclitaxel exhibit distinct mechanisms of action in combating NSCLC. This compound primarily targets angiogenesis, the formation of new blood vessels that tumors need to grow, while paclitaxel disrupts the process of cell division.
This compound: This compound has been shown to inhibit tumor angiogenesis by promoting the proteasomal degradation of key receptor tyrosine kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Tie2, in endothelial cells.[1][2][3] This degradation downregulates the downstream AKT/mTOR signaling pathway, which is crucial for endothelial cell survival and proliferation.[1][2] Furthermore, this compound can upregulate miR-126-5p, which in turn targets and downregulates VEGF-A, further inhibiting the VEGF-A/VEGFR2/ERK signaling pathway in NSCLC cells.[4][5][6][7] Some studies also suggest that this compound can induce apoptosis in lung cancer cells through the activation of the MAPK-JNK signaling pathway and by disrupting mitochondrial and lysosomal pathways.[8][9]
Paclitaxel: As a member of the taxane family of drugs, paclitaxel's primary anti-cancer activity stems from its ability to stabilize microtubules, which are essential components of the cell's cytoskeleton.[10] By preventing the disassembly of microtubules, paclitaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[11][12][13] Paclitaxel can also induce the production of reactive oxygen species (ROS), leading to DNA damage in cancer cells.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and paclitaxel in various NSCLC cell lines and in vivo models. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Cytotoxicity (IC50 Values) in NSCLC Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Exposure Time | Citation |
| This compound | A549 | 12.30 | 24 h | [8][9] |
| This compound | PC9 | 10.20 | 24 h | [9] |
| This compound | NCI-H1299 | 17.53 | Not Specified | [8] |
| This compound | NCI-H1975 | 25.01 | Not Specified | [8] |
| Paclitaxel | NCI-H460 | 1.138 | Not Specified | [2] |
| Paclitaxel | A549 | 8.194 | Not Specified | [2] |
| Paclitaxel | H23 | 2.136 | Not Specified | [2] |
| Paclitaxel | H2030 | 2.474 | Not Specified | [2] |
| Paclitaxel | Median of 14 NSCLC lines | >32 | 3 h | [14][15] |
| Paclitaxel | Median of 14 NSCLC lines | 9.4 | 24 h | [14][15] |
| Paclitaxel | Median of 14 NSCLC lines | 0.027 | 120 h | [14][15] |
| Paclitaxel | Median of 7 NSCLC lines | 0.48 | 3 h | [1] |
| Paclitaxel | Median of 7 NSCLC lines | 0.13 | 24 h | [1] |
| Paclitaxel | Median of 7 NSCLC lines | 0.03 | 72 h | [1] |
| Paclitaxel | Median of 7 NSCLC lines | 0.02 | 120 h | [1] |
Table 2: In Vivo Efficacy in NCI-H460 Xenograft Model
| Compound | Dosage | Dosing Schedule | Outcome | Citation |
| This compound | 5 mg/kg | Not Specified | Significantly suppressed tumor growth and vascularization. | [1][2][3][16] |
| Paclitaxel | 12 mg/kg/day | Intravenous, 5 consecutive days | Significant tumor growth inhibition. | [17] |
| Paclitaxel | 24 mg/kg/day | Intravenous, 5 consecutive days | More effective tumor growth inhibition than cisplatin. | [17] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison.
In Vitro Assays
-
Cell Viability/Cytotoxicity Assay (MTT Assay):
-
NSCLC cells (e.g., A549, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, 72, or 120 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
-
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):
-
NSCLC cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.[5]
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
NSCLC cells are treated with the test compound.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a solution containing RNase A and propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[18]
-
In Vivo Assays
-
Xenograft Tumor Model:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human NSCLC cells (e.g., NCI-H460).[19][20]
-
When tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.
-
The treatment group receives this compound or paclitaxel via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
-
Mechanism of Action Assays
-
Western Blotting for Signaling Pathway Analysis:
-
Cells are treated with the compound of interest.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., VEGFR2, Tie2, p-AKT, AKT, p-ERK, ERK).[21][22][23]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Microtubule Stabilization Assay:
-
Purified tubulin is allowed to polymerize in the presence of GTP and a fluorescent reporter.
-
The polymerization of tubulin into microtubules results in an increase in fluorescence.
-
Paclitaxel or other test compounds are added to assess their effect on microtubule stability.[24][25][26]
-
Stabilizing agents like paclitaxel will enhance or maintain the fluorescence signal, while destabilizing agents will cause a decrease. The fluorescence is monitored over time using a fluorescence plate reader.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and paclitaxel, as well as a typical experimental workflow for evaluating these compounds.
Caption: Signaling pathway of this compound in NSCLC.
Caption: Mechanism of action of Paclitaxel in NSCLC.
Caption: Experimental workflow for comparing anti-cancer agents.
References
- 1. karger.com [karger.com]
- 2. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - figshare - Figshare [figshare.com]
- 3. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor effects of Tubeimoside-1 in NCI-H1299 cells are mediated by microRNA-126-5p-induced inactivation of VEGF-A/VEGFR-2/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. insights.inotiv.com [insights.inotiv.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Tubeimoside-1 suppresses tumor angiogenesis by stimulation of proteasomal VEGFR2 and Tie2 degradation in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Tubeimoside I and Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of doxorubicin (DOX), a standard chemotherapeutic agent, and its combination with Tubeimoside I (TBM), a natural triterpenoid saponin. Emerging research, particularly in the context of colorectal cancer (CRC), indicates that TBM can significantly enhance the cytotoxic effects of DOX against cancer cells. This synergy presents a promising avenue for improving therapeutic outcomes and potentially reducing dose-related toxicities of doxorubicin.
The primary mechanism underlying this synergistic interaction involves the modulation of autophagy by this compound. TBM acts as an autophagy flux inhibitor, a process that cancer cells often use to survive the stress induced by chemotherapy. By blocking this survival mechanism, TBM sensitizes cancer cells to the apoptotic effects of doxorubicin.[1]
Quantitative Analysis of Synergistic Cytotoxicity
The synergistic effect of combining this compound with doxorubicin has been quantified in colorectal cancer cell lines. The combination demonstrates a greater reduction in cell viability compared to either agent used alone. The half-maximal inhibitory concentrations (IC50) for doxorubicin are significantly lowered in the presence of a non-toxic concentration of this compound, indicating a potentiation of doxorubicin's cytotoxic activity.
Table 1: Comparative IC50 Values of Doxorubicin in Colorectal Cancer Cell Lines with and without this compound
| Cell Line | Treatment Condition | IC50 of Doxorubicin (µM) |
| HCT116 | Doxorubicin Alone | Data not available in abstract |
| Doxorubicin + this compound (1 µM) | Data not available in abstract | |
| SW480 | Doxorubicin Alone | Data not available in abstract |
| Doxorubicin + this compound (1 µM) | Data not available in abstract |
Note: Specific IC50 values from the primary study were not available in the accessible abstracts. The table structure is provided for when such data becomes available.
The synergy between this compound and doxorubicin is formally assessed using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates a synergistic interaction.
Table 2: Combination Index for this compound and Doxorubicin in Colorectal Cancer
| Cell Line | Drug Combination | Combination Index (CI) | Interpretation |
| HCT116 | This compound + Doxorubicin | Data not available in abstract | Synergistic |
| SW480 | This compound + Doxorubicin | Data not available in abstract | Synergistic |
Note: Specific CI values from the primary study were not available in the accessible abstracts.
Enhancement of Apoptosis
The combination of this compound and doxorubicin leads to a significant increase in apoptosis, or programmed cell death, in colorectal cancer cells compared to doxorubicin treatment alone.
Table 3: Apoptosis Rates in Colorectal Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| HCT116 | Control | Data not available in abstract |
| Doxorubicin Alone | Data not available in abstract | |
| This compound + Doxorubicin | Data not available in abstract | |
| SW480 | Control | Data not available in abstract |
| Doxorubicin Alone | Data not available in abstract | |
| This compound + Doxorubicin | Data not available in abstract |
Note: Specific apoptosis rates from the primary study were not available in the accessible abstracts.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the synergistic effects of this compound and doxorubicin.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Colorectal cancer cells (HCT116, SW480) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of doxorubicin, this compound, or a combination of both for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plates are incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are determined using a dose-response curve analysis.
Colony Formation Assay
-
Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Drug Treatment: Cells are treated with sub-lethal concentrations of doxorubicin, this compound, or their combination.
-
Incubation: The cells are incubated for approximately 10-14 days, allowing for colony formation. The medium is replaced every 3 days.
-
Colony Staining: The colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies (typically containing >50 cells) is counted.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the indicated drug concentrations for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and doxorubicin is mediated through a specific signaling pathway. The experimental workflow to determine this synergy is systematic and multi-faceted.
Caption: Signaling pathway of this compound and Doxorubicin synergy.
Caption: Experimental workflow for synergy assessment.
References
Combination Therapy of Tubeimoside I with 5-Fluorouracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Tubeimoside I (TBM) and 5-fluorouracil (5-FU) as single agents versus their combination in cancer therapy, with a focus on colorectal cancer (CRC). The information presented is based on preclinical data and is intended to inform further research and development.
Overview of Therapeutic Agents
This compound (TBM) is a triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum. It has demonstrated a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and autophagy.[1]
5-Fluorouracil (5-FU) is a pyrimidine analog and a cornerstone of chemotherapy for various cancers, including colorectal cancer.[2] It primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair.[2][3]
Synergistic Antitumor Effects
Preclinical studies have demonstrated a synergistic effect when this compound is combined with 5-fluorouracil in colorectal cancer cells. This combination leads to a more significant inhibition of cell proliferation and induction of apoptosis compared to either agent alone.[2] One key mechanism underlying this synergy is the ability of this compound to inhibit autophagic flux, which sensitizes cancer cells to the cytotoxic effects of 5-FU.[2]
Quantitative Analysis of Synergism: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantitatively assess the nature of drug interactions. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
While the synergistic effect of this compound and 5-FU has been described, specific Combination Index (CI) values from a Chou-Talalay analysis for this combination were not available in the reviewed literature. For illustrative purposes, the table below demonstrates how such data would be presented.
Table 1: Illustrative Combination Index (CI) Analysis
| Cell Line | Drug Ratio (TBM:5-FU) | Fractional Effect (Fa) | Combination Index (CI) | Interaction |
| HCT116 | 1:10 | 0.50 | < 1 | Synergism |
| 0.75 | < 1 | Synergism | ||
| 0.90 | < 1 | Synergism | ||
| SW480 | 1:10 | 0.50 | < 1 | Synergism |
| 0.75 | < 1 | Synergism | ||
| 0.90 | < 1 | Synergism |
Note: This table is a template. Specific CI values for TBM and 5-FU are not yet published.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on colorectal cancer cell lines, comparing the effects of this compound and 5-fluorouracil as monotherapies and in combination.
Table 2: Effect on Cell Viability (CCK8 Assay)
| Treatment | Concentration | SW480 Cell Viability (%) | HCT116 Cell Viability (%) |
| Control | - | 100 | 100 |
| This compound | 0.2 µM | Reduced | - |
| 0.5 µM | - | Reduced | |
| 5-Fluorouracil | 2 µM | Reduced | Reduced |
| Combination | TBM (0.2 µM) + 5-FU (2 µM) | Significantly Reduced | - |
| Combination | TBM (0.5 µM) + 5-FU (2 µM) | - | Significantly Reduced |
Data synthesized from a study by Wang et al. (2019), which demonstrated a cost-effective anticancer effect with the combination.[2]
Table 3: Effect on Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment | Apoptosis Rate (%) |
| SW480 | Control | Baseline |
| This compound | Increased | |
| 5-Fluorouracil | Increased | |
| Combination | Synergistically Increased | |
| HCT116 | Control | Baseline |
| This compound | Increased | |
| 5-Fluorouracil | Increased | |
| Combination | Synergistically Increased |
Qualitative synergistic increases in apoptosis have been reported.[2] Specific percentage values for the combination were not detailed in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and 5-fluorouracil is multifaceted, involving the modulation of key cellular pathways.
Individual Mechanisms of Action
Caption: Individual mechanisms of this compound and 5-Fluorouracil.
Synergistic Mechanism of Combination Therapy
Caption: Synergistic interaction of this compound and 5-FU.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound and 5-fluorouracil combination therapy are provided below.
Cell Viability Assay (CCK8 Assay)
This protocol is for assessing cell viability in a 96-well plate format.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Treatment: Add 10 µL of various concentrations of this compound, 5-fluorouracil, or their combination to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
Colony Formation Assay
This assay evaluates the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound, 5-fluorouracil, or their combination at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet solution for 20 minutes.
-
Washing and Drying: Wash the plates with water and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound, 5-fluorouracil, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis and autophagy.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62, cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Conclusion and Future Directions
The combination of this compound and 5-fluorouracil demonstrates significant synergistic antitumor effects in preclinical models of colorectal cancer. The underlying mechanism appears to involve the modulation of autophagy by this compound, which enhances the chemosensitivity of cancer cells to 5-fluorouracil. Further research is warranted to validate these findings in vivo and to establish optimal dosing and scheduling for this promising combination therapy. A thorough quantitative analysis of the synergy using methods such as the Chou-Talalay Combination Index is a critical next step for the clinical translation of this therapeutic strategy.
References
- 1. Synergistic Enhancement of 5-Fluorouracil Chemotherapeutic Efficacy by Taurine in Colon Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubeimoside I with Other Natural Saponins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tubeimoside I, a triterpenoid saponin with significant therapeutic potential, against other well-researched natural saponins, including Ginsenoside Rd, Dioscin, and Saikosaponin D. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate objective comparison and inform future research and drug development efforts.
Structural and Biological Activity Overview
This compound is a natural triterpenoid saponin extracted from the tuber of Bolbostemma paniculatum. It has demonstrated a wide range of pharmacological activities, including potent anti-tumor and anti-inflammatory effects.[1] Its therapeutic potential stems from its ability to modulate multiple critical cellular processes, including apoptosis, autophagy, and cell cycle progression, through various signaling pathways.[2] This guide compares these properties with those of other notable saponins:
-
Ginsenoside Rd: A major active component of Ginseng, known for its neuroprotective, anti-inflammatory, and anti-cancer properties.
-
Dioscin: A steroidal saponin found in various medicinal plants, exhibiting significant anti-tumor and anti-inflammatory activities.
-
Saikosaponin D: A triterpenoid saponin from Bupleurum species, recognized for its anti-inflammatory, anti-viral, and anti-cancer effects.
Comparative Data on Biological Performance
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound and other selected saponins, presenting IC50 values from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.
Cytotoxicity in Cancer Cell Lines
| Saponin | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | HeLa | Cervical Cancer | 17.4 (72h) | [3] |
| HepG2 | Liver Cancer | ~15-30 (24h) | [4] | |
| DU145 | Prostate Cancer | ~10 | [5] | |
| PC3 | Prostate Cancer | ~20 | [5] | |
| HCT-116 | Colon Cancer | ~0.5-10 (48h) | [4] | |
| SW480 | Colorectal Cancer | Concentration-dependent decrease in viability | [6][7] | |
| Ginsenoside Rd | HepG2 | Liver Cancer | 12.05 (TNFα-induced NF-κB inhibition) | |
| Dioscin | NCI-H520 | Lung SCC | 4.59 (48h) | [8] |
| SK-MES-1 | Lung SCC | 2.05 (48h) | [8] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | [9] | |
| MCF-7 | ER-positive Breast Cancer | 4.79 | [9] | |
| Saikosaponin D | A549 | Non-small Cell Lung Cancer | 3.57 | [10] |
| H1299 | Non-small Cell Lung Cancer | 8.46 | [10] | |
| DU145 | Prostate Cancer | 10 | [11] | |
| HepG2 | Liver Cancer | 4.5 (with TNF-α) | [12] |
Anti-inflammatory Activity
| Saponin | Model | Key Findings | Citation(s) |
| This compound | LPS-stimulated RAW 264.7 cells | Inhibited production of TNF-α, IL-6, and IL-1β.[4] Attenuated inflammation through suppression of IκB activation and p38/ERK MAPK signaling.[13] | [4][13] |
| LPS-induced lung injury in mice | Reduced lung injury and secretion of TNF-α, IL-6, and IL-1β. Inhibited NF-κB and MAPK activation.[4] | [4] | |
| Ginsenoside Rd | LPS-stimulated RAW264.7 cells | Inhibited iNOS and COX-2 expression by suppressing NF-κB. | |
| Saikosaponin D | LPS-stimulated RAW264.7 cells | Inhibited iNOS, COX-2, TNF-α, and IL-6 production by suppressing NF-κB activation. | |
| IRI-treated mice and LPS-challenged Caco-2 cells | Inhibited proinflammatory cytokine production via downregulation of the TAK1/NF-κB pathway.[13] | [13] |
Modulation of Key Signaling Pathways
This compound and the compared saponins exert their biological effects by modulating several key signaling pathways crucial for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and anti-cancer effects of many natural compounds.
-
This compound: Inhibits the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][4] In sepsis models, this compound was shown to inhibit the TLR4-MyD88-NF-κB-iNOS pathway.[14]
-
Ginsenoside Rd: Suppresses NF-κB activation, thereby inhibiting the expression of iNOS and COX-2.
-
Dioscin: Its role in NF-κB modulation is also reported, contributing to its anti-inflammatory effects.
-
Saikosaponin D: Potently inhibits NF-κB activation, leading to the suppression of iNOS, COX-2, and pro-inflammatory cytokines.[12][13][15]
Caption: Inhibition of the NF-κB signaling pathway by various saponins.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival, proliferation, and growth. Its dysregulation is common in cancer.
-
This compound: Induces cytoprotective autophagy in breast cancer cells via an Akt-mediated pathway.[16] It has also been shown to suppress the PI3K/Akt pathway in glioma cells.[17]
-
Ginsenosides (Rg3, Rh1, Rg5): Several ginsenosides, including Rg3, Rh1, and Rg5, have been shown to inhibit the PI3K/Akt pathway, leading to anti-cancer effects.[7][14][18]
-
Dioscin: Its effects on the PI3K/Akt pathway contribute to its anti-tumor activity.
Caption: Modulation of the PI3K/Akt signaling pathway by saponins.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
-
This compound: Inhibits the MAPK pathway as part of its anti-inflammatory and anti-cancer mechanisms.[4] It can activate the MAPK-JNK signaling pathway to inhibit lung cancer cell proliferation[19] and regulate p38/ERK signaling in response to other stimuli.[13]
-
Dioscin: Induces apoptosis through the activation of p38 MAPK and JNK.[5] It has also been shown to suppress the MAPK signaling pathway in other contexts.[3]
-
Saikosaponin D: Can modulate the MAPK signaling pathway to exert its anti-inflammatory effects.
Caption: Saponin-mediated modulation of the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis of saponins.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of saponins on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound, Ginsenoside Rd, Dioscin, or Saikosaponin D stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the saponin stock solutions in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of saponin solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the saponin, e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tubeimoside-1 attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves survival of mice in sepsis by inhibiting inducible nitric oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. qascf.com [qascf.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Multifaceted Anti-Cancer Mechanisms of Tubeimoside I: A Comparative Guide
For researchers, scientists, and drug development professionals, Tubeimoside I (TBMS-1), a triterpenoid saponin extracted from the traditional Chinese herb Bolbostemma paniculatum, presents a compelling case for exploration as a potent and versatile anti-cancer agent. This guide provides a cross-validation of its mechanism of action in multiple cell types, objectively compares its performance with other alternatives where data is available, and furnishes supporting experimental data and detailed protocols.
This compound has demonstrated a remarkable ability to inhibit the proliferation of a wide array of cancer cells, including but not limited to, lung, ovarian, glioma, esophageal, and colorectal cancer cell lines. Its anti-tumor activity is not relegated to a single mode of action but rather a multi-pronged attack on cancer cell survival and proliferation through the induction of apoptosis, cell cycle arrest, and autophagy.
Comparative Analysis of this compound's Efficacy
To provide a clear perspective on the potency of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) across various cancer cell lines as reported in multiple studies. This data allows for a quantitative comparison of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lung Cancer | |||
| A549 | Non-small cell lung cancer | ~12.3 | [1] |
| PC9 | Non-small cell lung cancer | ~10.2 | [1] |
| NCI-H1299 | Non-small cell lung cancer | ~10 | [2] |
| Ovarian Cancer | |||
| SKOV-3 | Ovarian carcinoma | Not explicitly stated | [3] |
| A2780/DDP (cisplatin-resistant) | Ovarian cancer | 8 (in combination with cisplatin) | [2] |
| Glioblastoma | |||
| U251 | Glioblastoma | Not explicitly stated | [4] |
| Oral Squamous Cell Carcinoma | |||
| CAL27 | Oral squamous cell carcinoma | IC50 at 24h was 11.6 | |
| SCC15 | Oral squamous cell carcinoma | IC50 at 24h was 14.6 | |
| Leukemia | |||
| HL60 | Promyelocytic leukemia | 15 | [2] |
Core Mechanisms of Action: A Multi-Pathway Approach
This compound's anti-cancer effects are primarily attributed to its ability to modulate key cellular processes, leading to the demise of cancer cells.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A consistent finding across numerous studies is the potent pro-apoptotic activity of this compound. It triggers programmed cell death through both intrinsic and extrinsic pathways, impacting multiple signaling cascades.
-
Mitochondrial Pathway (Intrinsic): this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, notably caspase-9 and the executioner caspase-3, culminating in apoptosis[2][4]. A key regulatory mechanism is the alteration of the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax[2][4].
-
Death Receptor Pathway (Extrinsic): Evidence also suggests the involvement of the extrinsic pathway, with modulation of caspases such as caspase-8[1].
-
Signaling Pathway Involvement: The MAPK/JNK and PI3K/Akt signaling pathways are significantly implicated in this compound-induced apoptosis. In lung cancer cells, activation of the MAPK/JNK pathway has been observed[1]. Conversely, in glioma cells, this compound suppresses the PI3K/Akt pathway, a critical survival pathway for cancer cells[4].
The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.
Caption: Signaling pathways in this compound-induced apoptosis.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
This compound effectively halts the relentless division of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase[1][3]. This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in lung cancer cells, this compound has been shown to downregulate the levels of p21, p15, and cyclin B1[2]. In glioma cells, it targets the PI3K/Akt/p21 and cyclin-dependent kinase 1/cyclin B1 signaling cascades[4].
The workflow for analyzing cell cycle arrest is depicted below.
Caption: Experimental workflow for cell cycle analysis.
Autophagy: A Double-Edged Sword
This compound's influence on autophagy, a cellular self-degradation process, is complex and appears to be cell-type dependent. In some cancer cells, such as human breast cancer, it induces a cytoprotective autophagy, suggesting that combining this compound with autophagy inhibitors could be a promising therapeutic strategy[5]. In contrast, in other contexts, it can lead to autophagic cell death. The induction of autophagy by this compound has been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway in HepG2 liver cancer cells[6].
The logical relationship in studying this compound-induced autophagy is outlined below.
Caption: Logical flow of this compound-induced autophagy.
Comparison with Other Anti-Cancer Agents
While direct, head-to-head comparative studies are limited, existing research provides insights into the potential advantages of this compound.
-
Synergy with Chemotherapeutics: this compound has shown synergistic effects when combined with conventional chemotherapy drugs like cisplatin. In cisplatin-resistant ovarian cancer cells, this compound was found to enhance the cytotoxic effects of cisplatin by down-regulating the ERK1/2 signaling pathway and up-regulating the p38 signaling pathway[2]. Similarly, it has been shown to work synergistically with 5-fluorouracil (5-FU) and doxorubicin (DOX) in colorectal cancer cells[7].
-
Low Toxicity Profile: Several studies have highlighted the relatively low toxicity of this compound towards normal, non-cancerous cells, a significant advantage over many traditional chemotherapeutic agents that often exhibit severe side effects[8].
Clinical Perspective
To date, there is a lack of publicly available information on registered clinical trials specifically investigating this compound as a standalone or combination therapy for cancer. The majority of the research has been conducted in preclinical settings, involving in vitro cell culture and in vivo animal models[2]. The promising preclinical data, however, strongly warrants further investigation and progression towards clinical evaluation.
Detailed Experimental Protocols
For researchers aiming to validate or build upon the findings presented, the following are detailed methodologies for key experiments.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or control vehicle. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blotting for Apoptosis-Related Proteins
-
Cell Lysis: Treat cells with this compound as required. Harvest the cells and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using appropriate software.
Immunofluorescence for Autophagy Detection (LC3 Puncta)
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Visualize the LC3 puncta using a fluorescence microscope.
Conclusion
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis and cell cycle arrest, coupled with its modulation of autophagy across a spectrum of cancer cell types, underscores its therapeutic promise. While direct comparative data with established chemotherapeutics is an area requiring further research, its synergistic effects in combination therapies and favorable toxicity profile are highly encouraging. The lack of clinical trial data highlights the critical need to translate the wealth of preclinical findings into clinical investigations to fully ascertain the therapeutic value of this compound in oncology. This guide provides a foundational resource for researchers to understand, evaluate, and further investigate the compelling anti-cancer properties of this natural compound.
References
- 1. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]
- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tubeimoside-1 induces apoptosis in human glioma U251 cells by suppressing PI3K/Akt-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in this compound-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
Tubeimoside I: A Potential Adjuvant to Standard-of-Care Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tubeimoside I, a natural triterpenoid saponin, and its synergistic effects when combined with standard-of-care chemotherapy agents. While direct head-to-head clinical trials of this compound as a monotherapy against current chemotherapy standards are not yet available, preclinical evidence strongly suggests its potential as a chemosensitizing agent, enhancing the efficacy of established drugs and overcoming resistance.
Executive Summary
This compound (TBMS1) is a bioactive compound extracted from the tuber of Bolbostemma paniculatum.[1][2] Emerging research has highlighted its potent anti-tumor activities across a range of cancer cell lines.[2] This guide synthesizes the current preclinical data, focusing on studies that evaluate this compound in combination with standard chemotherapies such as cisplatin, 5-fluorouracil (5-FU), and doxorubicin. The data presented herein suggests that this compound, through its unique mechanisms of action, can significantly augment the cytotoxic effects of these conventional agents, offering a promising avenue for future cancer therapeutic strategies.
Data Presentation: this compound as a Chemosensitizer
The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic effects of this compound with standard chemotherapy drugs.
Table 1: Synergistic Cytotoxicity of this compound with 5-Fluorouracil (5-FU) and Doxorubicin (DOX) in Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | IC50 (µM) | Fold-Change in Cytotoxicity |
| SW480 | 5-FU | Data not specified | - |
| 5-FU + TBM (low dose) | Data not specified | Synergistic lethal effect | |
| DOX | Data not specified | - | |
| DOX + TBM (low dose) | Data not specified | Synergistic lethal effect | |
| HCT116 | 5-FU | Data not specified | - |
| 5-FU + TBM (low dose) | Data not specified | Synergistic lethal effect | |
| DOX | Data not specified | - | |
| DOX + TBM (low dose) | Data not specified | Synergistic lethal effect |
Source: Yan et al., 2019.[1][3] Note: While the study confirms a synergistic effect, specific IC50 values for the combination were not provided in the abstract.
Table 2: Effect of this compound on Sensitizing Cisplatin-Resistant Ovarian Cancer Cells (A2780/DDP)
| Treatment | Effect |
| TBMS1 + Cisplatin | Promoted cell apoptosis |
| Decreased proliferation activity | |
| Reduced resistance to cisplatin-induced cytotoxicity |
Source: Liu et al., 2011.[4]
Experimental Protocols
Synergistic Cytotoxicity Assay (Yan et al., 2019) [1][3]
-
Cell Lines: Human colorectal cancer cell lines SW480 and HCT116.
-
Methodology: The cytotoxic potential of this compound (TBM), 5-fluorouracil (5-FU), and doxorubicin (DOX), alone and in combination, was examined using the CCK8 assay. Cells were treated with the respective compounds for 24 hours. Cell viability was assessed to determine the synergistic lethal effect. Additional assays such as colony formation, LDH release assay, flow cytometry for apoptosis, and Western blots for protein expression were also conducted to elucidate the mechanism.
Chemosensitization of Cisplatin-Resistant Ovarian Cancer Cells (Liu et al., 2011) [4]
-
Cell Line: Cisplatin-resistant human ovarian cancer cells (A2780/DDP).
-
Methodology: A variety of methods were employed to measure the effects of this compound (TBMS1) in combination with cisplatin (CDDP). Cell apoptosis was measured, and proliferation activity was assessed. Cytosolic Ca2+ levels were monitored. Protein expression of Bcl-2, Bax, and glutathione S-transferase (GST)-π was determined by Western blot, and GST-π mRNA expression was also analyzed. The involvement of signaling pathways was investigated using p38 inhibitor (SB203580) and ERK1/2 inhibitor (PD98059).
Mechanism of Action: A Comparative Overview
This compound and standard chemotherapies exhibit distinct but potentially complementary mechanisms of action.
This compound:
This compound exerts its anti-cancer effects through multiple pathways:
-
Induction of Apoptosis: It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4]
-
Autophagy Modulation: It can induce autophagic flux inhibition, leading to the accumulation of impaired autophagolysosomes and subsequent cell death.[1][3]
-
Signaling Pathway Inhibition: It has been shown to inhibit the NF-κB and MAPK/ERK signaling pathways.[4]
-
ROS Induction: this compound can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][3][5]
Standard Chemotherapies:
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to DNA damage and triggering apoptosis.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals.[6]
The ability of this compound to modulate pathways like autophagy and ROS production, which are often implicated in chemoresistance, provides a strong rationale for its use in combination therapies.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Combination Therapy Studies.
Caption: this compound Overcoming Chemoresistance.
Conclusion
The available preclinical data strongly supports the role of this compound as a potent chemosensitizing agent. Its ability to enhance the efficacy of standard-of-care chemotherapies like cisplatin, 5-FU, and doxorubicin in various cancer cell lines highlights its potential to be developed as an adjuvant therapy. By targeting distinct and complementary cellular pathways, this compound may help to overcome chemoresistance, a major challenge in oncology. Further in-vivo studies and well-designed clinical trials are warranted to fully elucidate the therapeutic potential of this compound in combination with standard cancer treatments.
References
- 1. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound sensitizes cisplatin in cisplatin-resistant human ovarian cancer cells (A2780/DDP) through down-regulation of ERK and up-regulation of p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubeimoside-I, an inhibitor of HSPD1, enhances cytotoxicity of oxaliplatin by activating ER stress and MAPK signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Tubeimoside I vs. Conventional Chemotherapeutics
In the landscape of oncology drug development, the therapeutic index (TI) remains a critical benchmark for a compound's potential clinical utility. The TI, defined as the ratio of the dose that produces toxicity to the dose that yields a therapeutic response, serves as a quantitative measure of a drug's safety margin. A higher TI indicates a wider window between efficacy and toxicity, a paramount goal in cancer treatment. This guide provides a comparative evaluation of the preclinical therapeutic index of Tubeimoside I (TBI), a natural triterpenoid saponin, against established conventional chemotherapeutic agents: Cisplatin, Paclitaxel, and Doxorubicin.
This compound, extracted from the tuber of Bolbostemma paniculatum, has demonstrated significant antitumor activities across a range of cancer models, including lung, liver, breast, and cervical cancers.[1][2] Its multifaceted mechanism of action, targeting key cancer signaling pathways, distinguishes it from traditional cytotoxic agents.[3] Conventional drugs like Cisplatin, Paclitaxel, and Doxorubicin are cornerstones of cancer therapy but are often hampered by narrow therapeutic indices and severe dose-limiting toxicities.[4]
Data Presentation: Comparative Overview
The following table summarizes the preclinical data for this compound and conventional cytotoxic agents. Direct comparison of numerical TI values is challenging due to variations in experimental models and conditions. Therefore, this table presents key efficacy and toxicity findings to provide a qualitative and semi-quantitative assessment.
| Compound | Primary Mechanism of Action | Common Cancer Models | Key Efficacy Data (Preclinical) | Dose-Limiting Toxicities | Therapeutic Index Remarks |
| This compound | Multi-pathway inhibitor: Induces apoptosis and autophagy, inhibits NF-κB, MAPK, and angiogenesis (VEGFR2).[2][3][5] | Lung, Liver, Breast, Ovarian, Cervical.[1][6] | Inhibits tumor growth in xenograft models at doses of 1-5 mg/kg.[3][7] | High doses may cause liver and spleen toxicity; however, it is generally described as having low toxicity at effective doses.[1][6] | Appears favorable in preclinical models, showing efficacy at doses that do not induce significant weight loss or overt toxicity in animals.[3] |
| Cisplatin | Forms platinum-DNA adducts, leading to cell cycle arrest and apoptosis.[4] | Testicular, Ovarian, Bladder, Lung, Head & Neck.[4] | Efficacy is dose-dependent, but specific ED50 varies widely by tumor type. | Nephrotoxicity, ototoxicity, neurotoxicity, myelosuppression.[4] | Acknowledged to have a narrow therapeutic index, requiring careful patient monitoring and hydration protocols to mitigate toxicity.[4][8] |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis.[9] | Breast, Ovarian, Lung, Pancreatic.[10] | Efficacy is linked to systemic exposure levels.[11] | Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions. | Narrow; higher exposure enhances efficacy but also increases toxicity, necessitating careful dose management.[11][12] |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals. | Breast, Bladder, Sarcomas, Lymphomas, Leukemias.[13][14] | Widely effective, often used in combination regimens.[14][15] | Cardiotoxicity (cumulative and dose-dependent), myelosuppression, mucositis.[13] | Narrow; its use is limited by a maximum cumulative lifetime dose to prevent irreversible congestive heart failure.[13] |
Experimental Protocols
The determination of a therapeutic index relies on standardized preclinical in vivo experiments to establish efficacy and toxicity dose-response curves.
Efficacy Assessment: ED₅₀ Determination in a Tumor Xenograft Model
The Median Effective Dose (ED₅₀) is the dose of a drug that produces a therapeutic effect in 50% of the population or a 50% reduction in a measured parameter, such as tumor volume.[16]
-
Cell Culture and Animal Model: Human cancer cells (e.g., NCI-H1299 for lung cancer) are cultured in vitro. A specific number of cells (e.g., 5 x 10⁶) are then subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to a control group (vehicle) and multiple treatment groups receiving different doses of the test compound (e.g., this compound at 1, 2, and 4 mg/kg).[3]
-
Drug Administration: The drug is administered systemically (e.g., intraperitoneally) on a defined schedule (e.g., daily for 13 days).[3]
-
Data Collection: Tumor volume and mouse body weight are measured periodically (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each dose group relative to the control group. The ED₅₀ is the dose interpolated from the dose-response curve that corresponds to 50% TGI.
Toxicity Assessment: TD₅₀/LD₅₀ Determination
The Median Toxic Dose (TD₅₀) is the dose at which 50% of a population experiences a specific toxic effect. The Median Lethal Dose (LD₅₀) is the dose that is lethal to 50% of the animal population.[16][17]
-
Animal Model: Healthy, non-tumor-bearing mice or rats of a specific strain, age, and sex are used.
-
Dose Escalation: Animals are divided into groups and administered single or repeated escalating doses of the drug.
-
Monitoring and Data Collection: Animals are closely monitored for a defined period (e.g., 14 days) for signs of toxicity. Key parameters include:
-
Mortality and morbidity.
-
Changes in body weight (a >15-20% loss is a sign of significant toxicity).
-
Clinical signs (e.g., lethargy, ruffled fur, altered respiration).
-
Post-mortem analysis including gross necropsy and histopathology of major organs (e.g., liver, kidneys, heart, spleen).
-
Clinical pathology (hematology and serum chemistry).
-
-
Analysis: A dose-response curve is generated by plotting the percentage of animals exhibiting a specific toxic endpoint (or death for LD₅₀) against the administered dose. Statistical methods (e.g., probit analysis) are used to calculate the TD₅₀ or LD₅₀ value.
Mandatory Visualizations
Signaling Pathway of this compound
The antitumor mechanism of this compound is complex, involving the modulation of several critical signaling pathways. The diagram below illustrates its role in inhibiting the pro-survival NF-κB pathway and promoting apoptosis.
References
- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ClinPGx [clinpgx.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
- 11. safetherapeutics.com [safetherapeutics.com]
- 12. Improvement of paclitaxel therapeutic index by derivatization and association to a cholesterol-rich microemulsion: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doxorubicin - Wikipedia [en.wikipedia.org]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. (doxorubicin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. What are the differences between LD50 and ED50? | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of Tubeimoside I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tubeimoside I, a triterpenoid saponin with potent biological activity, requires careful handling and disposal due to its inherent hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Hazard Profile and Safety Considerations
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The primary goal of the disposal procedure is to manage this compound as a hazardous chemical waste, ensuring it is properly segregated, contained, and treated by a licensed waste disposal facility.
| Hazard Classification | Description | GHS Hazard Statement | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | P264, P270, P301+P312, P330 |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 | P273, P391 |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 | P273, P391 |
Data sourced from this compound Safety Data Sheets.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound, solutions containing it, and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other types of chemical waste unless specifically permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and chemically compatible waste container.[2] Plastic is often preferred for waste storage.[3]
-
Segregate halogenated and non-halogenated solvent waste if applicable and in accordance with your facility's guidelines.[2]
-
Ensure the container is properly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
-
Sharps Waste:
-
Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4]
-
If the syringe still contains any volume of the drug, it should be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[4]
-
2. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled.[3] The label should include the words "Hazardous Waste," the name of the chemical(s), and the associated hazards.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[3][5] This prevents spills and the release of vapors.
-
Compatibility: Use containers made of materials compatible with the waste being collected.[2] For instance, acids should not be stored in metal containers.[2]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5]
-
The SAA should be inspected regularly for leaks or deterioration of containers.[5]
-
Ensure that incompatible wastes are stored separately to prevent accidental reactions.[5] For example, store acids and bases separately.[5]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered "empty" until all possible residue has been removed.[6]
-
For containers that held acutely toxic materials, triple rinsing with a suitable solvent is often required.[6] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.[6]
-
After proper cleaning, remove or deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste, if permitted.[2]
5. Arranging for Waste Pickup:
-
Once a waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tubeimoside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tubeimoside I in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Summary of Key Safety Information
This compound is a potent triterpenoid saponin with cytotoxic properties. While specific occupational exposure limits (OELs) have not been established, it is classified as harmful if swallowed and very toxic to aquatic life. Therefore, minimizing exposure is paramount.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
| Occupational Exposure Limit (OEL) | Not Established | - | Exposure should be kept as low as reasonably practicable (ALARP). |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated handling area.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Body Protection | Gown/Lab Coat | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles or a full-face shield to protect against splashes and aerosols. |
| Respiratory Protection | Mask/Respirator | A surgical mask is required at a minimum. For operations that may generate dust or aerosols (e.g., weighing, preparing solutions), a fit-tested N95 respirator or higher is recommended. |
Safe Handling and Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound, from receiving to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol: Step-by-Step Guidance
1. Preparation and Area Setup:
-
Before handling, ensure a designated area, preferably a certified chemical fume hood or a ventilated enclosure, is clean and equipped with all necessary materials (e.g., weigh paper, spatulas, solvent, vortexer).
-
Prepare a cytotoxic spill kit and ensure it is readily accessible.
-
Don the appropriate PPE as specified in the table above.
2. Weighing and Solution Preparation:
-
Handle the solid form of this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use anti-static weigh paper and appropriate tools.
-
To prepare a stock solution, slowly add the solvent (e.g., DMSO) to the pre-weighed this compound powder to avoid aerosol generation.
-
Cap the vial securely and vortex until the solid is completely dissolved.
3. Performing the Experiment:
-
All subsequent dilutions and experimental procedures should be conducted with the same level of care, minimizing the creation of aerosols.
-
Clearly label all solutions containing this compound.
4. Decontamination and Cleanup:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with this compound. A suitable decontamination solution (e.g., a high-pH solution or a commercially available product for cytotoxic drug inactivation) should be used, followed by a thorough rinse with water.
-
Carefully remove PPE, avoiding self-contamination, and dispose of it as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[1]
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, pipette tips, and other solid materials should be disposed of in a designated, leak-proof cytotoxic waste container with a secure lid.[1] These containers are often color-coded (e.g., yellow with a purple lid or red) to indicate cytotoxic hazards.[2][3]
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
2. Final Disposal:
-
All cytotoxic waste containers must be sealed when full or at the end of a project.
-
Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
The primary method for the final disposal of cytotoxic waste is typically high-temperature incineration.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
